7-hydroxy-3-phenyl-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419831 | |
| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-96-8 | |
| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-hydroxy-3-phenyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 7-hydroxy-3-phenyl-2H-chromen-2-one. The information is curated for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | PubChem[1] |
| CAS Number | 6468-96-8 | PubChem[1] |
| Molecular Formula | C₁₅H₁₀O₃ | PubChem[1] |
| Molecular Weight | 238.24 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | PubChem[1] |
| InChIKey | RIPZCQZTVDNJHQ-UHFFFAOYSA-N | PubChem[1] |
| Physicochemical Property | Value | Notes |
| Melting Point | Data not available | The melting point of the related compound 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is 231-232 °C[2]. |
| Boiling Point | Data not available | - |
| Solubility | Data not available | General solubility of 7-hydroxycoumarins is higher than their non-hydroxylated counterparts. They are generally soluble in organic solvents like DMSO, DMF, and ethanol. |
| pKa | Data not available | The pKa of the parent compound, 7-hydroxycoumarin, is approximately 7.11. The presence of the phenyl group at the 3-position may slightly influence the acidity of the hydroxyl group. |
| logP (Octanol-Water Partition Coefficient) | 3.2 | This is a computationally predicted value (XlogP3) from PubChem[1]. An experimental value is not readily available. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Pechmann condensation . This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of the title compound, resorcinol is used as the phenolic component and ethyl benzoylacetate serves as the β-ketoester.
Experimental Protocol: Pechmann Condensation
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, dropping funnel, beaker, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.
-
In a separate beaker, prepare a mixture of resorcinol (1 equivalent) and ethyl benzoylacetate (1 equivalent).
-
Slowly add the resorcinol and ethyl benzoylacetate mixture to the chilled sulfuric acid dropwise using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure compound.
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the broader class of 7-hydroxycoumarins and phenylcoumarins has been extensively investigated for various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the key signaling pathways implicated in the anticancer effects of similar coumarin derivatives is the PI3K/Akt pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. It is hypothesized that this compound may exert its anticancer effects through a similar mechanism.
The induction of apoptosis is often mediated through the activation of a cascade of enzymes called caspases. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Antimicrobial Activity
Coumarin derivatives are known to possess a broad spectrum of antimicrobial activities against various bacteria and fungi. The general mechanism of action is believed to involve the disruption of the microbial cell membrane integrity and the inhibition of essential cellular enzymes. This disruption leads to the leakage of intracellular components and ultimately cell death.
Key Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Determination of Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid from the liquid phase.
-
Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa (Spectrophotometric Method)
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or ethanol).
-
UV-Vis Spectra Measurement: Add a small, constant volume of the stock solution to each buffer solution to obtain a series of solutions with the same total compound concentration but different pH values. Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. The pKa can be determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation or by using specialized software.
Determination of logP (RP-HPLC Method)
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Standard Compounds: Select a series of standard compounds with known logP values that are structurally similar to the test compound.
-
Chromatographic Runs: Inject the test compound and the standard compounds into the HPLC system using each mobile phase composition and determine their retention times.
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Extrapolation to 100% Water: For each compound, plot log(k') against the percentage of the organic solvent in the mobile phase and extrapolate the linear regression to 0% organic solvent (100% water) to obtain the log(k'_w) value.
-
Correlation and logP Determination: Plot the log(k'_w) values of the standard compounds against their known logP values to create a calibration curve. Determine the logP of the test compound by interpolating its log(k'_w) value on this calibration curve.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in cell culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the same concentration of DMSO without the compound).
-
MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Test (Broth Microdilution Method for MIC)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
References
Navigating the Solubility of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide for Researchers
For Immediate Release
Qualitative Solubility Profile
Based on the general characteristics of coumarin derivatives, 7-hydroxy-3-phenyl-2H-chromen-2-one is expected to exhibit good solubility in polar aprotic solvents like DMSO and polar protic solvents such as ethanol. Coumarins are generally soluble in a range of organic solvents. The presence of a hydroxyl group at the 7-position may slightly enhance its solubility in more polar solvents compared to unsubstituted coumarins.
| Solvent | Qualitative Solubility Assessment |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble. DMSO is a powerful solvent for a wide array of organic compounds. |
| Ethanol | Expected to be soluble. Many coumarin derivatives are recrystallized from ethanol, indicating good solubility. |
Note: This information is based on the solubility of structurally similar compounds. Experimental verification is crucial for obtaining precise quantitative data.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]
Objective: To determine the concentration of a saturated solution of this compound in DMSO and ethanol at a controlled temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Absolute Ethanol
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and ethanol, respectively. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To ensure all undissolved particles are removed, either centrifuge the sample and collect the supernatant or filter the sample using a syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze the standard solutions and the saturated sample solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated sample by interpolating its analytical response on the calibration curve.
-
Data Presentation:
The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound are not extensively documented, research on structurally related compounds, such as 7-hydroxy-4-phenylcoumarin, provides insights into its potential biological activities. Studies have demonstrated that derivatives of 7-hydroxy-4-phenylcoumarin can exert anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase in cancer cells.[3][4]
Below is a diagram illustrating a potential mechanism of action for a related 7-hydroxy-phenylcoumarin derivative in cancer cells.
Caption: Potential anticancer mechanism of a 7-hydroxy-phenylcoumarin derivative.
This guide provides a foundational understanding of the solubility and potential biological relevance of this compound. Direct experimental investigation is highly recommended to ascertain the precise physicochemical and pharmacological properties of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of 7-hydroxy-3-phenyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin family, is a synthetically accessible small molecule with a diverse pharmacological profile. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its antiproliferative, anti-inflammatory, and antioxidant properties. This document details the molecular pathways involved, presents quantitative data from relevant studies, and provides standardized experimental protocols for key assays. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of coumarin-based therapeutic agents.
Core Pharmacological Activities
This compound and its close structural analogs exhibit a range of biological effects, primarily centered around antiproliferative, anti-inflammatory, and antioxidant activities. These effects are underpinned by the molecule's ability to modulate key cellular signaling pathways and interact with specific enzymatic targets.
Antiproliferative Activity
The antiproliferative effects of this compound and its derivatives are primarily mediated through the induction of apoptosis and cell cycle arrest in cancer cells.
1.1.1. Induction of Apoptosis
Studies on the closely related compound, 7-hydroxycoumarin, have demonstrated its ability to induce apoptosis in human lung carcinoma A549 cells.[1] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspase-3.[1] Activated caspase-3 then cleaves a range of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. Furthermore, an increase in intracellular calcium levels has been observed, which can act as a key signaling molecule in the apoptotic cascade.[1]
While direct evidence for the modulation of Bcl-2 family proteins by this compound is still emerging, it is hypothesized that the compound influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the activation of the caspase cascade.[2]
Signaling Pathway: Apoptosis Induction
Caption: Proposed apoptotic pathway of this compound.
1.1.2. Cell Cycle Arrest
Derivatives of 7-hydroxy-phenylcoumarin have been shown to induce cell cycle arrest at the G2/M phase in human cancer cell lines. This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The precise molecular mechanism for this compound is under investigation, but it is likely to involve the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which govern the transitions between different phases of the cell cycle.
Logical Relationship: Cell Cycle Arrest
Caption: Logical flow of this compound-induced cell cycle arrest.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by targeting key mediators of the inflammatory response. Studies on 7-hydroxycoumarin have demonstrated its ability to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation.[3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By inhibiting NF-κB activation, the compound downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inflammatory enzyme cyclooxygenase-2 (COX-2).[2][3]
Signaling Pathway: Anti-inflammatory Action
Caption: Anti-inflammatory signaling pathway of this compound.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. The phenolic hydroxyl group at the 7-position is a key structural feature for this activity. The proposed mechanisms of radical scavenging by hydroxycoumarins include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The dominant mechanism is influenced by the solvent polarity. These mechanisms allow the compound to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Experimental Workflow: Antioxidant Activity Assessment
Caption: Workflow for DPPH radical scavenging assay.
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and its derivatives.
Table 1: Enzyme Inhibitory Activity of Hydroxy-3-Phenylcoumarin Derivatives
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 1.05 | [1] |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 7.03 | [1] |
| 3-(3′-Bromophenyl)-6,7-dihydroxycoumarin | Elastase | 37.38 | [1] |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Collagenase | 110.4 | [1] |
| 3-(4′-Bromophenyl)-6,7-dihydroxycoumarin | Hyaluronidase | 112.0 | [1] |
Table 2: Antiproliferative Activity of a 7-hydroxy-4-phenylcoumarin Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | 2.63 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound (typically 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caspase-3 Activity Assay (Fluorometric)
Principle: This assay quantifies the activity of caspase-3 by measuring the cleavage of a specific fluorogenic substrate, such as Ac-DEVD-AMC, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) group.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Assay Reaction: In a black 96-well plate, mix equal amounts of protein from each lysate with a reaction buffer containing the caspase-3 substrate (e.g., 50 µM Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Quantify caspase-3 activity based on a standard curve generated with free AMC and express as relative fluorescence units per microgram of protein.
Cell Cycle Analysis by Flow Cytometry
Principle: This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content, which is stained with a fluorescent dye like propidium iodide (PI).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired duration. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
NF-κB Activation Assay (Immunofluorescence)
Principle: This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon activation, using immunofluorescence microscopy.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat with this compound, then stimulate with an NF-κB activator (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with 1% BSA in PBS, then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Assess the subcellular localization of the p65 subunit. A predominantly nuclear signal in stimulated cells indicates NF-κB activation, which should be inhibited in the presence of the compound.
Conclusion
This compound is a multifaceted molecule with significant potential for therapeutic development. Its mechanism of action involves the modulation of fundamental cellular processes, including apoptosis, cell cycle progression, and inflammatory signaling. The data and protocols presented in this guide provide a solid foundation for further research into the specific molecular targets and clinical applications of this promising coumarin derivative. Future studies should focus on elucidating the detailed interactions with cell cycle and apoptotic regulatory proteins, as well as confirming its efficacy in in vivo models of cancer and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Discovery and History of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin family, is a heterocyclic compound that has attracted significant scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanistic pathways.
Historical Context and Discovery
While a singular definitive publication marking the first synthesis of this compound is not readily apparent in historical records, its discovery is intrinsically linked to the development of coumarin synthesis in the late 19th century. The foundational method for the synthesis of 7-hydroxycoumarins is the Pechmann condensation , first reported by German chemist Hans von Pechmann in 1883.[1][2] This acid-catalyzed reaction of a phenol with a β-ketoester remains a cornerstone of coumarin synthesis.[1][2] The synthesis of this compound is a direct application of this seminal work, utilizing resorcinol as the phenol and an ester of phenylacetic acid as the β-keto component.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | [3] |
| Molecular Weight | 238.24 g/mol | [3] |
| CAS Number | 6468-96-8 | [3] |
| Appearance | Solid | |
| Melting Point | 247–249 °C | |
| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | [3] |
Synthesis and Experimental Protocols
The primary synthetic routes to this compound are the Pechmann condensation and the Perkin reaction. More contemporary methods, such as the Suzuki cross-coupling, have also been employed for the synthesis of 3-phenylcoumarin derivatives.
Pechmann Condensation
This is the most common and direct method for the synthesis of this compound.
Reaction:
Resorcinol + Ethyl Phenylacetate (or similar β-keto ester) --(Acid Catalyst)--> this compound
Detailed Experimental Protocol (Adapted from general Pechmann condensation procedures): [4][5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1 equivalent) and ethyl phenylacetate (1-1.2 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (typically 5-10 volumes relative to the limiting reagent), while maintaining the temperature below 10-20 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 18-24 hours) or gently heat to accelerate the reaction, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove the acid catalyst. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
Logical Workflow for Pechmann Condensation:
Caption: Workflow for the synthesis of this compound via Pechmann Condensation.
Perkin Reaction
The Perkin reaction is another classical method for coumarin synthesis.[6]
Reaction:
2,4-Dihydroxybenzaldehyde + Phenylacetic anhydride --(Base Catalyst)--> this compound
Detailed Experimental Protocol (Generalized): [6]
-
Reaction Mixture: Heat a mixture of 2,4-dihydroxybenzaldehyde, phenylacetic anhydride, and a weak base catalyst (e.g., sodium acetate or triethylamine) at an elevated temperature.
-
Hydrolysis and Cyclization: After the initial condensation, the reaction mixture is hydrolyzed to open any uncyclized intermediates and then acidified to promote the final lactonization to form the coumarin ring.
-
Isolation and Purification: The product is isolated by filtration and purified by recrystallization.
Spectroscopic Characterization Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons on both the coumarin and phenyl rings, a singlet for the C4-proton, and a broad singlet for the hydroxyl proton. | [3][7] |
| ¹³C NMR | Resonances for all 15 carbon atoms, including the characteristic carbonyl carbon of the lactone ring. | [3] |
| IR (KBr) | Broad absorption band for the O-H stretch (around 3180 cm⁻¹), a strong C=O stretching vibration for the lactone (around 1678 cm⁻¹), and bands for C=C aromatic stretching. | [7] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | [3][7] |
Biological Activities and Signaling Pathways
This compound and its derivatives have demonstrated a range of biological activities, with cytotoxic, anti-inflammatory, and antioxidant properties being the most prominent.
Cytotoxic Activity
This compound has shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | - | - | [7] |
| Coumarin-cinnamic acid hybrid (related structure) | HL60 (Leukemia) | 8.09 | [8] |
| Coumarin-cinnamic acid hybrid (related structure) | MCF-7 (Breast) | 3.26 | [8] |
| Coumarin-cinnamic acid hybrid (related structure) | A549 (Lung) | 9.34 | [8] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curve.
Proposed Signaling Pathway for Cytotoxicity:
Studies on related coumarin derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis via intrinsic (mitochondrial) and extrinsic pathways, potentially involving the inhibition of pro-survival signaling pathways like PI3K/AKT and the activation of stress-related pathways such as JNK.[11][12]
Caption: Proposed signaling pathway for apoptosis induction by this compound.
Anti-inflammatory and Antioxidant Activities
7-hydroxycoumarins are known to possess anti-inflammatory and antioxidant properties.[13][14][15] The 7-hydroxyl group is crucial for the antioxidant activity, as it can act as a radical scavenger.[16] The anti-inflammatory effects are believed to be mediated, in part, by the inhibition of pro-inflammatory enzymes and signaling pathways.[17]
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity) [16]
-
Reaction Mixture: Prepare a solution of the test compound in a suitable solvent (e.g., methanol). Add this solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Incubation: Allow the reaction to proceed in the dark for a specified time.
-
Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity.
Conclusion
This compound is a compound with a rich history rooted in the classical methods of organic synthesis. Its versatile biological activities, particularly its cytotoxic effects against cancer cells, make it a promising scaffold for the development of new therapeutic agents. This guide provides a foundational resource for researchers, offering detailed insights into its synthesis, characterization, and potential mechanisms of action, thereby facilitating further exploration and application of this intriguing molecule.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] The Antioxidant Activity of New Coumarin Derivatives | Semantic Scholar [semanticscholar.org]
- 16. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Synthesis of 7-Hydroxy-3-Phenyl-2H-Chromen-2-One via Pechmann Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one, a valuable coumarin derivative, through the Pechmann reaction. The Pechmann condensation is a classic and widely utilized method for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester.[1] In the synthesis of the target molecule, resorcinol serves as the phenolic component and ethyl benzoylacetate is the β-ketoester. This guide details the reaction mechanism, compares various catalytic systems, provides comprehensive experimental protocols, and presents quantitative data to assist researchers in optimizing this synthesis for applications in drug discovery and materials science.
Reaction Mechanism
The Pechmann condensation for the synthesis of this compound proceeds through a series of acid-catalyzed steps. The reaction is initiated by the activation of the carbonyl group of the β-ketoester, ethyl benzoylacetate, by an acid catalyst. This is followed by a nucleophilic attack from the electron-rich aromatic ring of resorcinol (an electrophilic aromatic substitution) to form an intermediate. Subsequent intramolecular transesterification and dehydration lead to the formation of the stable coumarin ring system.
References
Spectroscopic Analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one, a significant coumarin derivative. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, outlines the experimental protocols for these analyses, and presents visual workflows to facilitate understanding and replication of the methodologies.
Introduction
This compound, also known as 7-hydroxy-3-phenylcoumarin, belongs to the coumarin class of compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and fluorescent properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, ensuring its purity and structural integrity for research and development purposes. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Molecular Structure and Spectroscopic Data
The chemical structure of this compound consists of a fused benzopyrone ring system with a hydroxyl group at the 7th position and a phenyl substituent at the 3rd position. The molecular formula for this compound is C₁₅H₁₀O₃, and its molecular weight is 238.24 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, the following tables present analogous data based on closely related compounds, such as 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one, and general principles of NMR spectroscopy for coumarins.[3] The presence of the electron-withdrawing nitro group in the analogue will influence the chemical shifts of the phenyl protons, which should be considered when interpreting this data.
Table 1: Analogous ¹H NMR Data for this compound
| Proton Assignment | Analogous Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.40 | s | - |
| H-5 | ~7.65 | d | 8.40 |
| H-6 | ~6.84 | dd | 8.40, 2.0 |
| H-8 | ~6.78 | d | 2.0 |
| Phenyl Protons | ~7.30 - 7.60 | m | - |
| 7-OH | ~10.79 | s | - |
Data is analogous to 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one in DMSO-d6.[3] The chemical shifts for the phenyl protons in the unsubstituted compound are expected to be in a more upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 |
| C-3 | ~125 |
| C-4 | ~145 |
| C-4a | ~113 |
| C-5 | ~128 |
| C-6 | ~112 |
| C-7 | ~162 |
| C-8 | ~102 |
| C-8a | ~156 |
| C-1' (Phenyl) | ~135 |
| C-2', C-6' (Phenyl) | ~128 |
| C-3', C-5' (Phenyl) | ~129 |
| C-4' (Phenyl) | ~130 |
Predicted data is based on general values for substituted coumarins.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.
Table 3: Analogous IR Absorption Data for this compound
| Functional Group | Analogous Wavenumber (ṽ, cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | ~3180 | Broad |
| C-H stretch (aromatic) | ~3050 | Medium |
| C=O stretch (lactone) | ~1680 | Strong |
| C=C stretch (aromatic) | ~1610, 1570 | Medium-Strong |
| C-O stretch (lactone/phenol) | ~1250, 1130 | Strong |
Data is analogous to 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one.[3]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. A greater number of scans will be necessary compared to the proton spectrum due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional): To aid in the unambiguous assignment of the NMR spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.
IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) prior to running the sample spectrum to subtract any atmospheric and instrumental interferences.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the molecular structure with atom numbering for NMR assignments.
References
Spectroscopic Profile of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide for Researchers
An In-depth Analysis of the Nuclear Magnetic Resonance (NMR) Spectral Data and Experimental Protocols for a Key Coumarin Derivative.
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-hydroxy-3-phenyl-2H-chromen-2-one, a significant coumarin derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental methodologies, and a workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectral Data
The structural elucidation of this compound is critically dependent on the precise assignment of its ¹H and ¹³C NMR spectra. The following tables summarize the chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for the compound, based on analyses of closely related structures and spectroscopic principles.
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | s | - |
| H-5 | ~ 7.4 - 7.6 | d | ~ 8.5 - 9.0 |
| H-6 | ~ 6.8 - 7.0 | dd | ~ 8.5 - 9.0, ~ 2.0 - 2.5 |
| H-8 | ~ 6.7 - 6.9 | d | ~ 2.0 - 2.5 |
| H-2', H-6' | ~ 7.5 - 7.7 | m | - |
| H-3', H-4', H-5' | ~ 7.3 - 7.5 | m | - |
| 7-OH | ~ 9.5 - 10.5 | br s | - |
Note: The chemical shift of the hydroxyl proton (7-OH) is variable and dependent on solvent and concentration. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 162 |
| C-3 | ~ 125 - 127 |
| C-4 | ~ 140 - 142 |
| C-4a | ~ 112 - 114 |
| C-5 | ~ 128 - 130 |
| C-6 | ~ 113 - 115 |
| C-7 | ~ 161 - 163 |
| C-8 | ~ 102 - 104 |
| C-8a | ~ 155 - 157 |
| C-1' | ~ 130 - 132 |
| C-2', C-6' | ~ 128 - 130 |
| C-3', C-5' | ~ 129 - 131 |
| C-4' | ~ 129 - 131 |
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydroxy-substituted coumarins due to its ability to dissolve polar compounds and the observation of exchangeable protons. Other potential solvents include deuterated chloroform (CDCl₃) and deuterated acetone (acetone-d₆).
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher, for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software package (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. For ¹³C NMR spectra, an exponential multiplication with a line broadening factor of 1-2 Hz is commonly applied to improve the signal-to-noise ratio.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the analysis of NMR data for a compound like this compound.
This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data and a robust experimental framework for the analysis of this compound. Adherence to these protocols will enable researchers to obtain high-quality, reproducible data critical for their scientific endeavors.
Mass Spectrometry Fragmentation Analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 7-hydroxy-3-phenyl-2H-chromen-2-one, a compound belonging to the 3-phenylcoumarin class, which shares structural similarities with isoflavonoids. Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in complex matrices, which is of significant interest in drug development and metabolomics. This document outlines the predicted fragmentation pathways based on established principles for related compounds, presents quantitative data from mass spectral analyses, and provides a representative experimental protocol for acquiring such data.
Introduction
This compound is a heterocyclic compound with a 3-phenylchroman skeleton. Mass spectrometry, particularly when coupled with chromatographic separation techniques, is a powerful tool for the structural characterization of such molecules. The fragmentation patterns observed in mass spectrometry are governed by the inherent chemical structure of the molecule, providing a "fingerprint" for its identification. The predominant fragmentation of related compounds like isoflavones and coumarins involves cleavages of the C-ring and losses of small neutral molecules such as carbon monoxide (CO).[1][2]
Predicted Fragmentation Pathways
The fragmentation of this compound is expected to follow pathways characteristic of both coumarins and isoflavonoids. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion will undergo a series of fragmentation steps.
A primary fragmentation event for coumarins is the loss of a CO molecule from the pyrone ring.[2] For this compound (exact mass: 238.06 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 239.07. The initial loss of CO would result in a fragment ion at m/z 211. A subsequent loss of another CO molecule could also be observed.
Based on the fragmentation of isoflavonoids, retro-Diels-Alder (RDA) reactions are also common, leading to the cleavage of the C-ring. The fragmentation can also be initiated by the loss of the phenyl group or rearrangements involving the hydroxyl group.
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Quantitative Mass Spectrometry Data
The following table summarizes the key ions observed in the MS/MS spectrum of this compound. The data is compiled from publicly available mass spectral databases.[3]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Relative Intensity |
| [M+H]⁺ 239.0703 | 211 | CO | High |
| 183 | 2CO | Medium | |
| 184 | C₂HO₂ | Low | |
| [M-H]⁻ 237.0557 | 209 | CO | High |
| 193 | - | Medium |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
4.1. Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with the initial mobile phase.
4.2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-TOF).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.
-
Scan Range: m/z 50-500.
The following workflow diagram illustrates the general procedure for sample analysis:
Caption: General experimental workflow for LC-MS analysis.
Conclusion
The mass spectrometric fragmentation of this compound is characterized by the sequential loss of carbon monoxide molecules and cleavages of the heterocyclic C-ring. The presented data and protocols provide a foundational guide for researchers in the structural elucidation of this and related compounds. Further studies with high-resolution mass spectrometry and isotopic labeling would be beneficial for confirming the proposed fragmentation mechanisms.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 7-hydroxy-3-phenyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, molecular geometry, and relevant biological activities of the coumarin derivative, 7-hydroxy-3-phenyl-2H-chromen-2-one. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Molecular Structure and Physicochemical Properties
This compound, also known as 3-phenylumbelliferone, is a heterocyclic compound belonging to the coumarin family. Its structure consists of a fused benzene and α-pyrone ring, with a hydroxyl group at the 7th position and a phenyl group at the 3rd position.[1]
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₃ |
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one |
| CAS Number | 6468-96-8 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O[1] |
Crystal Structure and Molecular Geometry
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 126031. The primary citation for this work is an article in Acta Crystallographica Section C: Crystal Structure Communications, published in 1996.
Due to restricted access to the full-text of the original publication, the detailed crystallographic data, including precise bond lengths and angles, could not be fully compiled for this guide. However, analysis of related coumarin structures provides valuable insights into the expected molecular geometry.
The coumarin ring system is generally planar. In the crystal lattice, it is expected that intermolecular hydrogen bonds are formed, primarily involving the hydroxyl group at the 7-position and the carbonyl group of the pyrone ring of an adjacent molecule. This hydrogen bonding plays a crucial role in the packing of the molecules in the crystal.
Experimental Protocols
Synthesis of this compound via Pechmann Condensation
The most common and efficient method for the synthesis of this compound is the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-keto ester (ethyl benzoylacetate).
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts (e.g., Amberlyst-15)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of resorcinol.
-
To this cooled mixture, add ethyl benzoylacetate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.
-
The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure crystals of this compound.
Single Crystal X-ray Diffraction
To determine the crystal structure, single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.
General Procedure:
-
A single crystal of suitable size and quality is mounted on a goniometer.
-
The crystal is placed in a stream of X-rays (e.g., Cu Kα or Mo Kα radiation).
-
The diffraction pattern is collected using a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of coumarins is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] Research on closely related analogs, such as 7-hydroxy-4-phenylcoumarin derivatives, provides insights into potential mechanisms of action.
One proposed mechanism for the anticancer activity of coumarins involves the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway .[5] AhR is a ligand-activated transcription factor that can influence cell proliferation and apoptosis.
Furthermore, derivatives of 7-hydroxy-4-phenylcoumarin have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. This process is often mediated by the modulation of key cell cycle regulatory proteins and the activation of caspase cascades.
Based on these findings, a plausible signaling pathway for the anticancer effects of this compound can be proposed:
This diagram illustrates that this compound may exert its anticancer effects by modulating the AhR pathway, inhibiting proteins involved in the G2/M phase of the cell cycle leading to cell cycle arrest, and activating the caspase cascade to induce apoptosis.
References
- 1. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of 7-Hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of the synthetic coumarin derivative, 7-hydroxy-3-phenyl-2H-chromen-2-one, also known as 7-hydroxy-3-phenylcoumarin. This document collates available data on its antioxidant activity, details the experimental protocols for its evaluation, and explores the potential signaling pathways involved in its mechanism of action.
Core Concepts: Antioxidant Activity of 3-Phenylcoumarins
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antioxidant effects. The antioxidant potential of these molecules is significantly influenced by their substitution pattern, particularly the presence and position of hydroxyl groups. For 3-phenylcoumarins, the hydroxyl group at the 7th position is considered a key determinant of their free radical scavenging ability. This is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing reactive oxygen species (ROS) and forming a stable phenoxyl radical.
Quantitative Antioxidant Data
Direct quantitative antioxidant data for this compound is limited in the available scientific literature. However, structure-activity relationship (SAR) studies on a series of hydroxylated 3-phenylcoumarins provide valuable insights into its potential efficacy. The following table summarizes antioxidant activity data for structurally related compounds, offering a comparative perspective. It is crucial to note that these values are for derivatives and not the parent compound itself.
| Compound/Derivative | Assay | IC50 Value | Reference |
| 6-methoxy-7-hydroxy-3-(4'-hydroxyphenyl)coumarin | AAPH-induced DNA strand breakage | Poor antioxidant activity | [1][2] |
| 7,8-dihydroxy-3-(4-methylphenyl)coumarin | Lipid Peroxidation (MDA levels) | Significant decrease in liver homogenates | [3] |
| 7-Hydroxy-3-(p-hydroxyphenyl)coumarin | Not specified | Synthesized for evaluation | [2] |
AAPH: 2,2'-azobis(2-amidinopropane) dihydrochloride; MDA: Malondialdehyde. IC50 values represent the concentration required to inhibit 50% of the activity.
Experimental Protocols
To facilitate further research and standardized evaluation of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to evaluate the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
References
- 1. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl) coumarin in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin class of compounds, holds significant promise as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its anticipated anti-inflammatory effects, drawing upon research conducted on structurally similar 3-phenylcoumarin and 7-hydroxycoumarin derivatives. This document outlines the potential mechanisms of action, including the inhibition of key inflammatory mediators and modulation of intracellular signaling pathways. Detailed experimental protocols for assessing these anti-inflammatory properties are provided, alongside a quantitative summary of findings from related compounds to serve as a benchmark for future research. The information presented herein is intended to guide researchers and drug development professionals in the exploration of this compound as a novel therapeutic candidate for inflammatory disorders.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The coumarin scaffold, a privileged structure in medicinal chemistry, has been extensively investigated for its diverse pharmacological activities, with many derivatives exhibiting potent anti-inflammatory properties. This compound, also known as 3-phenylumbelliferone, combines the key structural features of both 7-hydroxycoumarins and 3-phenylcoumarins, suggesting a strong potential for significant anti-inflammatory efficacy. This guide synthesizes the current understanding of the anti-inflammatory effects of related compounds to build a predictive profile for this compound and to provide a framework for its systematic investigation.
Putative Mechanisms of Anti-Inflammatory Action
Based on studies of related coumarin derivatives, this compound is anticipated to exert its anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Coumarin derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation. The inhibition of both COX-1 and COX-2 isoforms is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). Research on various 3-arylcoumarins suggests potential for selective COX-2 inhibition, which would be advantageous in minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Downregulation of Pro-Inflammatory Mediators
Lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines is a standard in vitro model for studying anti-inflammatory activity. Coumarin derivatives have been shown to significantly reduce the production of several pro-inflammatory mediators in this model, including:
-
Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
-
Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation.
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammatory and autoimmune processes.
Modulation of Intracellular Signaling Pathways
The anti-inflammatory effects of coumarins are often mediated through the regulation of critical intracellular signaling cascades.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation is a major target for anti-inflammatory drug discovery. Coumarins have been shown to suppress the activation of the NF-κB pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling cascade, including p38 and JNK, plays a crucial role in the production of inflammatory cytokines. Modulation of this pathway is another mechanism by which coumarins can exert their anti-inflammatory effects.
Quantitative Data Summary (from related 3-Phenylcoumarin and 7-Hydroxycoumarin Derivatives)
Direct quantitative data for the anti-inflammatory activity of this compound is limited in publicly available literature. The following tables summarize findings for structurally related compounds to provide a comparative baseline.
| Compound Class | Assay | Target | Result (IC50 / % Inhibition) | Reference |
| 3-Arylcoumarins | Nitric Oxide Production | iNOS | IC50: 6.9 µM for 6-bromo-8-methoxy-3-(3'-methoxyphenyl)coumarin | [1] |
| 3-Arylcoumarins | Soybean Lipoxygenase Inhibition | LOX | IC50: 10 µM for a geranyloxy-derived 3-phenylcoumarin | [1] |
| 6,7-Dihydroxy-3-phenylcoumarins | Neutrophil Oxidative Metabolism | Fcγ and/or complement receptors | Effective downmodulation by hydroxylated derivatives | [2] |
| Coumarin | Pro-inflammatory Cytokine Production | PGE2, TNF-α, NO, IL-6, IL-1β | Significant reduction in LPS-induced RAW264.7 cells | [3] |
| 2-Phenyl-4H-chromen-4-one derivative | Pro-inflammatory Cytokine Production | NO, IL-6, TNF-α | Significant dose-dependent decrease in LPS-induced RAW264.7 cells | [4] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound.
In Vitro Anti-Inflammatory Activity in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTS/MTT): To determine the non-toxic concentration range of the test compound, cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours. Cell viability is then assessed using a standard MTS or MTT assay.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cells are pre-treated with non-toxic concentrations of the test compound for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. The absorbance is read at 540 nm.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA):
-
Cells are treated as described for the NO production assay.
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.
Methodology:
-
A commercial COX inhibitor screening assay kit (colorimetric or fluorometric) is used.
-
The assay is performed in a 96-well plate.
-
Reactions are set up containing the respective enzyme (COX-1 or COX-2), heme, and the arachidonic acid substrate.
-
Various concentrations of this compound are added to the wells. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) is used as a positive control.
-
The production of prostaglandin F2α (PGF2α) is measured as an indicator of enzyme activity.
-
The IC50 values are calculated from the dose-response curves.[5][6]
NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To investigate the effect of this compound on the NF-κB signaling pathway.
Methodology:
-
HEK293T cells are co-transfected with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, the transfected cells are pre-treated with various concentrations of the test compound for 1 hour.
-
NF-κB activation is induced by treating the cells with TNF-α (10 ng/mL) for 6 hours.
-
Cell lysates are prepared, and the luciferase activity is measured using a dual-luciferase reporter assay system.
-
The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the in vitro anti-inflammatory activity.
Caption: Putative inhibition of the NF-κB signaling cascade.
References
- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin downmodulates the FcγR- and CR-mediated oxidative metabolism and elastase release in human neutrophils: Possible mechanisms underlying inhibition of the formation and release of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Anticancer Activity of 7-Hydroxy-3-Phenyl-2H-Chromen-2-One
Disclaimer: Extensive literature searches did not yield specific studies detailing the anticancer activity of 7-hydroxy-3-phenyl-2H-chromen-2-one. Consequently, quantitative data such as IC50 values and specific signaling pathways for this exact compound are not available in the public domain. This guide is therefore constructed based on the established anticancer properties of closely related 3-phenylcoumarin and 7-hydroxycoumarin derivatives. The experimental protocols and potential mechanisms described herein provide a foundational framework for the investigation of this compound as a potential anticancer agent.
Introduction
Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The this compound scaffold, a member of the neoflavonoid subclass, represents a promising area for anticancer drug discovery due to the known bioactivity of its constituent parts. The 7-hydroxy group is a common feature in many biologically active coumarins, while the 3-phenyl substitution is known to influence the cytotoxic and mechanistic properties of the coumarin core. This document provides a technical overview of the potential anticancer activities of this compound, drawing parallels from structurally similar compounds.
Potential Anticancer Activity and Quantitative Data from Related Compounds
While specific data for this compound is unavailable, studies on derivatives of 3-phenylcoumarin and 7-hydroxycoumarin have demonstrated significant cytotoxic effects against various cancer cell lines. These findings suggest that this compound may exhibit similar properties. The anticancer activity of these related compounds is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.
For context, the following table summarizes the in vitro anticancer activity of some related coumarin derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7,8-diacetoxy-3-(4-methylsulfonyl phenyl) coumarin | PC-3 (Prostate) | Not Specified (Most Active Derivative) | [1][2] |
| 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3-phenylpropyl)amide | Pancreatic Cancer Cells | 440 | [1][2] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | [3][4] |
Potential Mechanisms of Anticancer Action
Based on the broader class of coumarin compounds, this compound is likely to exert its anticancer effects through the induction of apoptosis and cell cycle arrest.
3.1. Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Coumarin derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in these pathways include the activation of caspases, a family of proteases that execute the apoptotic process, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
3.2. Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation. Many anticancer agents function by halting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. Studies on related coumarins have demonstrated the ability to induce cell cycle arrest, often at the G2/M or G1/S phases.[5] This is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocols
To investigate the potential anticancer activity of this compound, a series of in vitro assays can be employed.
4.1. In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
4.2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cancer cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound for a specified time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
4.3. Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Visualizations
The following diagrams illustrate the potential mechanisms and workflows discussed.
Caption: A generalized experimental workflow for evaluating the anticancer potential of a test compound.
Caption: Potential signaling pathways for the anticancer activity of coumarin derivatives.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking in the scientific literature, the established biological activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The methodologies and potential mechanisms of action outlined in this guide offer a comprehensive framework for researchers to explore its efficacy and elucidate its mode of action. Further studies are warranted to isolate and characterize the specific anticancer effects of this promising compound.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Spectrum of 7-Hydroxy-3-Phenyl-2H-Chromen-2-One and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial spectrum of 7-hydroxy-3-phenyl-2H-chromen-2-one (7-hydroxy-3-phenylcoumarin) and its closely related derivatives. While specific antimicrobial data for this compound is limited in publicly available literature, this guide synthesizes the existing research on the broader class of 7-hydroxycoumarins, offering valuable insights for antimicrobial drug discovery and development.
Introduction to 7-Hydroxycoumarins
Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in plants.[1] They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[2][3][4] The 7-hydroxycoumarin scaffold, in particular, has been a focal point for the synthesis of novel derivatives with enhanced biological activities. The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic activities.[5]
Antimicrobial Activity Data
The antimicrobial activity of 7-hydroxycoumarin derivatives has been evaluated against a wide range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the quantitative data from various studies, presenting Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values.
Table 1: Antibacterial Activity of 7-Hydroxycoumarin Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 7-hydroxy-4-methylcoumarin derivative 1 | 62.5 - 125 | 15.62 - 31.25 | 62.5 - 125 | 15.62 - 31.25 | [5] |
| 7-hydroxy-4-methylcoumarin derivative 2 | 40 | - | 31 | - | [5] |
| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [6] |
| 7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoate | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [6] |
| Ciprofloxacin (Standard) | - | - | - | - | [5] |
Table 2: Antifungal Activity of 7-Hydroxycoumarin Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus brasiliensis | Reference |
| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Potent Activity | - | [6] |
| 7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoate | Potent Activity | - | [6] |
| Fluconazole (Standard) | - | - | [5] |
Table 3: Antibacterial Activity of Phenylmethylene-bis-4-hydroxycoumarins (Zone of Inhibition in mm)
| Compound ID | R Groups | Staphylococcus aureus | Bacillus subtilis |
| Parent Dicoumarol | - | 28 | 32 |
| CID 2 | Halide-substituted benzene | 24-26 | 32 |
| CID 10 | Tertiary butyl group at para-position | - | 20 |
Note: A dash (-) indicates that data was not provided in the cited source. "Potent Activity" indicates that the source mentioned significant activity without providing specific MIC values.
Experimental Protocols
The evaluation of the antimicrobial spectrum of 7-hydroxycoumarin derivatives typically involves standardized methodologies to determine their efficacy against various microorganisms.
3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted protocol for determining the quantitative antimicrobial susceptibility of a compound.
-
Materials:
-
96-well microtiter plates
-
Bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial suspension
-
Test compound (7-hydroxycoumarin derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (microbes without the test compound)
-
Negative control (medium only)
-
Incubator
-
-
Procedure:
-
A serial dilution of the test compound is prepared in the growth medium within the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive and negative control wells are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
Following incubation, the plates are visually inspected for microbial growth, which is indicated by turbidity.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
-
3.2. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Materials:
-
Petri dishes with solidified agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial suspension
-
Sterile cork borer
-
Test compound solution
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
-
-
Procedure:
-
The surface of the agar plate is uniformly inoculated with the standardized microbial suspension.
-
Wells are created in the agar using a sterile cork borer.
-
A specific volume of the test compound solution, standard antibiotic, and solvent are added to different wells.
-
The plates are incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
Visualizations
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of a test compound.
4.2. Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of coumarin derivatives is believed to involve multiple mechanisms. The following diagram illustrates some of the proposed pathways.
Conclusion
The available research strongly suggests that 7-hydroxycoumarin derivatives are a promising class of compounds with a broad spectrum of antimicrobial activity. While more research is needed to elucidate the specific activity of this compound, the data presented in this guide provides a solid foundation for further investigation. The structural modifications of the 7-hydroxycoumarin scaffold offer a versatile platform for the development of novel and potent antimicrobial agents to combat the growing challenge of drug-resistant pathogens. Future studies should focus on synthesizing and evaluating a wider range of 3-phenyl substituted 7-hydroxycoumarins to establish a clear structure-activity relationship and to identify lead compounds for preclinical development.
References
- 1. Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and evaluation of 7-hydroxy-4-methylcoumarin derivatives. [wisdomlib.org]
- 4. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [scholarship.miami.edu]
Methodological & Application
Application Notes and Protocols for 7-hydroxy-3-phenyl-2H-chromen-2-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-3-phenyl-2H-chromen-2-one, also known as 7-hydroxy-3-phenylcoumarin, is a member of the coumarin family, a class of benzopyrone heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] The 3-phenylcoumarin scaffold, in particular, has attracted significant attention in medicinal chemistry due to its potential as a privileged structure for developing therapeutic agents.[3] Derivatives of this scaffold have demonstrated a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4]
These application notes provide a comprehensive guide for the utilization of this compound in cell culture-based assays. The protocols outlined below are synthesized from established methodologies for related coumarin derivatives and are intended to serve as a foundational framework for investigating the biological effects of this compound.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | [5] |
| Synonyms | 7-hydroxy-3-phenylcoumarin, 3-Phenylumbelliferone | [5] |
| Molecular Formula | C₁₅H₁₀O₃ | [5] |
| Molecular Weight | 238.24 g/mol | [5] |
| CAS Number | 6468-96-8 | [5] |
| Appearance | Solid (powder/crystals) | [6] |
| Solubility | Soluble in DMSO, DMF, and alcohols. | [6][7] |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining reproducible results. Due to the hydrophobic nature of many coumarin derivatives, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 2.38 mg of this compound and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolution: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if precipitation occurs.[8]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[8]
Note on Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity.[3]
In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][9]
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
10 mM stock solution of this compound in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
DMSO or a suitable solubilization solution (e.g., SDS-HCl)[9]
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8][9]
-
Incubate the plate overnight (18-24 hours) at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[8] Remember to prepare a sufficient volume for all replicates.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "negative control" (medium only).[3]
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
-
Experimental Workflow for Cytotoxicity Testing
References
- 1. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Hydroxycoumarin-3-carboxylic acid fluorescence, = 98.0 TLC 779-27-1 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: DPPH Radical Scavenging Assay for 7-hydroxy-3-phenyl-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Principle and Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[1] DPPH is a stable free radical that exhibits a deep violet color in solution, with a maximum absorbance typically measured between 515 and 517 nm.[2][3]
When an antioxidant compound, such as 7-hydroxy-3-phenyl-2H-chromen-2-one, is introduced to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical.[4][5] This process neutralizes the free radical, converting it to its reduced form, DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction results in a color change from deep violet to a pale yellow or colorless solution.[1][2] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the compound.[6] The primary reaction mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1][4][5]
Coumarins, particularly those with hydroxyl substitutions, are known to possess antioxidant properties.[7][8] The 7-hydroxy group on the coumarin scaffold is a key functional group expected to contribute significantly to the radical scavenging potential of this compound.
Materials and Reagents
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic acid or Trolox (Positive Control/Standard)[9]
-
Methanol or Ethanol (Spectrophotometric grade)[1]
-
96-well microplates or quartz cuvettes[9]
-
Micropipettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm[2]
-
Volumetric flasks and other standard laboratory glassware
-
Ultrasonic cleaner (optional, for dissolving reagents)[9]
Experimental Protocol
This protocol is a standard procedure and may require optimization based on specific laboratory conditions and instrumentation.
3.1. Preparation of DPPH Working Solution (0.1 mM)
-
Accurately weigh approximately 3.94 mg of DPPH powder and dissolve it in a 100 mL volumetric flask with methanol or ethanol.[10]
-
Protect the solution from light by wrapping the flask in aluminum foil, as DPPH is light-sensitive.[1][11]
-
Ensure the solution is freshly prepared before each assay.[11]
-
The absorbance of this working solution at 517 nm should be adjusted to approximately 1.0 ± 0.1 by dilution with the solvent if necessary.[1][11]
3.2. Preparation of Test Compound and Standard Solutions
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Serial Dilutions: From the stock solution, perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Standard Solution: Prepare a stock solution and serial dilutions of a positive control, such as ascorbic acid or Trolox, using the same concentrations as the test compound.[9]
3.3. Assay Procedure (Microplate Method)
-
Blank Preparation: Add 200 µL of the solvent (methanol/ethanol) to designated wells.
-
Control Preparation: Add 100 µL of the solvent to control wells, followed by 100 µL of the DPPH working solution.
-
Sample Addition: Add 100 µL of each dilution of the test compound or standard to their respective wells in triplicate.
-
Reaction Initiation: Add 100 µL of the DPPH working solution to all sample and standard wells.[11] The total volume in each well will be 200 µL.
-
Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[1][2][9]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]
Data Analysis
4.1. Calculation of Radical Scavenging Activity (% Inhibition)
The percentage of DPPH radical scavenging activity (also referred to as % Inhibition or % RSA) is calculated using the following formula:[12][13]
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control reaction (solvent + DPPH solution).
-
Asample is the absorbance of the test sample or standard.
4.2. Determination of IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Plot a graph with the % Inhibition on the Y-axis and the corresponding sample concentrations on the X-axis.
-
Perform a linear regression analysis on the data points to obtain a trendline and the equation of the line (y = mx + c).[14][15]
-
Calculate the IC50 value by setting y = 50 in the equation and solving for x.[14][16]
IC50 (x) = (50 - c) / m
Where:
-
m is the slope of the trendline.
-
c is the y-intercept of the trendline.
Data Presentation
The following tables represent example data for a typical DPPH assay.
Table 1: Example Raw Data and Calculation of % Inhibition
| Concentration (µg/mL) | Absorbance (Mean) | % Inhibition |
| Control (0) | 1.012 | 0.0% |
| 6.25 | 0.854 | 15.6% |
| 12.5 | 0.699 | 30.9% |
| 25 | 0.501 | 50.5% |
| 50 | 0.315 | 68.9% |
| 100 | 0.128 | 87.4% |
Table 2: Summary of Antioxidant Activity (IC50 Values)
Note: The IC50 value for this compound is illustrative. Experimental validation is required. Studies on structurally similar 7,8-dihydroxycoumarins have shown potent DPPH scavenging activity (EC50 values ranging from 64.27 to 94.85 µM)[7].
| Compound | IC50 Value (µg/mL) |
| This compound | To be determined experimentally (TBD) |
| Ascorbic Acid (Standard) | 4.17[17] |
| Trolox (Standard) | ~5-10 |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. echemi.com [echemi.com]
- 13. iomcworld.com [iomcworld.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. scirp.org [scirp.org]
Application Notes and Protocols: MTT Assay for Cytotoxicity of 7-hydroxy-3-phenyl-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and reliable colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[1][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[2][5] This application note provides a detailed protocol for determining the cytotoxic effects of 7-hydroxy-3-phenyl-2H-chromen-2-one, a coumarin derivative, on a selected cell line. Coumarins and their derivatives are known for a wide range of pharmacological activities, including potential anticancer properties, making cytotoxicity screening a critical step in their evaluation.[6][7]
Materials and Reagents
-
Cell Line: Appropriate human cancer cell line (e.g., HeLa, MCF-7, A549, HepG2).[6]
-
Test Compound: this compound (C15H10O3).[8]
-
Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent:
-
MTT powder (Thiazolyl Blue Tetrazolium Bromide).
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.
-
-
Solubilization Solution:
-
Dimethyl sulfoxide (DMSO).
-
Alternative: 10% SDS in 0.01 M HCl.[9]
-
-
Equipment and Consumables:
-
Sterile, flat-bottomed 96-well cell culture plates.
-
Humidified CO2 incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
Multichannel pipette.
-
Microplate reader with a filter between 550 and 600 nm (optimal at 570 nm).[10][11]
-
Sterile pipette tips and tubes.
-
Hemocytometer or automated cell counter.
-
Experimental Protocols
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in sterile DPBS to a final concentration of 5 mg/mL.[2]
-
Mix thoroughly by vortexing or sonication to ensure it is fully dissolved.[2][3]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[12]
-
Store the stock solution at -20°C for long-term storage (stable for at least 6 months) or at 4°C for frequent use, always protected from light.[2][12]
-
-
Test Compound Stock Solution (e.g., 10 mM):
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions from this stock solution in a complete culture medium to achieve the desired final treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).[5]
-
Note: The final concentration of DMSO in the wells should not exceed 0.5% to prevent solvent-induced cytotoxicity.[5][9]
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture cells until they reach the exponential growth phase.[2]
-
Harvest the cells (e.g., using trypsin-EDTA for adherent cells) and determine the cell density.
-
Prepare a cell suspension in a complete culture medium. Seed 100 µL of this suspension into each well of a 96-well plate at an optimal density (typically 5,000 to 10,000 cells/well).[9]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[5][9]
-
-
Compound Treatment:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the designated wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.[5]
-
Untreated Control (Positive Control): Cells treated with culture medium only.[13]
-
Blank Control: Wells containing culture medium only (no cells) to subtract background absorbance.[3]
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Assay Procedure:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C in a 5% CO2 incubator.[5][9] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT without disturbing the cells or the formazan crystals.[5]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes or by gentle pipetting to ensure complete solubilization.[3][9]
-
-
Data Acquisition:
Data Presentation and Analysis
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Percentage Cell Viability: Calculate the cell viability for each treatment concentration using the following formula:[11]
-
% Cell Viability = (Corrected OD of Treated Cells / Corrected OD of Untreated Control Cells) x 100
-
Sample Data Tables
Table 1: Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 (OD) | Replicate 2 (OD) | Replicate 3 (OD) | Average OD | Corrected OD |
|---|---|---|---|---|---|
| Blank | 0.052 | 0.055 | 0.053 | 0.053 | - |
| Untreated Control | 1.254 | 1.288 | 1.271 | 1.271 | 1.218 |
| Vehicle (0.5% DMSO) | 1.249 | 1.265 | 1.258 | 1.257 | 1.204 |
| 0.1 | 1.211 | 1.234 | 1.225 | 1.223 | 1.170 |
| 1 | 1.156 | 1.189 | 1.170 | 1.172 | 1.119 |
| 10 | 0.987 | 1.012 | 0.995 | 0.998 | 0.945 |
| 25 | 0.654 | 0.688 | 0.671 | 0.671 | 0.618 |
| 50 | 0.342 | 0.365 | 0.350 | 0.352 | 0.299 |
| 100 | 0.158 | 0.177 | 0.165 | 0.167 | 0.114 |
Table 2: Calculated Cell Viability
| Concentration (µM) | Average Corrected OD | % Cell Viability | Std. Deviation |
|---|---|---|---|
| Untreated Control | 1.218 | 100.0% | ± 1.3% |
| Vehicle (0.5% DMSO) | 1.204 | 98.8% | ± 0.8% |
| 0.1 | 1.170 | 96.1% | ± 1.0% |
| 1 | 1.119 | 91.9% | ± 1.4% |
| 10 | 0.945 | 77.6% | ± 1.3% |
| 25 | 0.618 | 50.7% | ± 1.7% |
| 50 | 0.299 | 24.5% | ± 1.5% |
| 100 | 0.114 | 9.4% | ± 1.1% |
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.[14]
-
Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis) to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the curve and calculate the precise IC50 value.[15]
-
From the sample data, the IC50 value is approximately 25 µM.
Potential Mechanism of Action
Flavonoid and coumarin-like compounds can exert cytotoxic effects by inducing apoptosis (programmed cell death).[5] This may involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of executioner caspases like Caspase-3, which ultimately leads to cell death.[16]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 7-hydroxy-3-phenyl-2H-chromen-2-one for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-3-phenyl-2H-chromen-2-one, a member of the coumarin family, is a compound of interest for various biological assays due to the diverse pharmacological activities exhibited by coumarin derivatives. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the solubilization of this compound for use in a range of biological applications. The primary challenge in working with this and similar compounds is their typically low aqueous solubility, necessitating the use of an organic solvent to prepare a stock solution.
Data Presentation
The solubility of this compound in aqueous solutions is generally low. Therefore, an organic solvent is required to prepare a concentrated stock solution that can be further diluted in aqueous media for biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
| Solvent | Solubility | Recommended Maximum Final Concentration in Assay | Notes |
| Dimethyl sulfoxide (DMSO) | High | ≤ 0.5% (v/v) | DMSO is a strong organic solvent capable of dissolving a wide array of organic compounds. It is the preferred solvent for preparing high-concentration stock solutions of coumarins. |
| Ethanol | Moderate | ≤ 0.5% (v/v) | Can be used as an alternative to DMSO, but may have lower solvating power for this compound. |
| Phosphate-Buffered Saline (PBS) | Very Low | Not applicable for stock solution | The compound is poorly soluble in aqueous buffers. Direct dissolution in aqueous media is not recommended. |
Note: The final concentration of the organic solvent in the biological assay should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments.[1][2][3][4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution can then be used for serial dilutions to achieve the desired final concentrations for biological assays.
Materials:
-
This compound (Molecular Weight: 238.24 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh out 2.38 mg of this compound using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed compound into a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Securely cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller working volumes.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the 10 mM stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of cell culture medium.
-
Serial Dilutions: Perform serial dilutions from the stock or intermediate solution to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of culture medium).
-
Final Treatment: Add the appropriate volume of the working solution to the cell culture wells to reach the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[6] For example, if you add 2 µL of a 100X working solution to 198 µL of medium in a well, the final DMSO concentration will be 1% of the concentration in the stock. Therefore, it is crucial to calculate the final DMSO concentration at each working concentration.
Vehicle Control: It is imperative to include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration used for the compound treatment.
Mandatory Visualization
Caption: Workflow for the preparation of this compound solutions.
Signaling Pathways and Experimental Logic
The utility of this compound in biological assays often stems from its potential to modulate cellular signaling pathways. For instance, many coumarin derivatives have been investigated for their effects on pathways related to cell proliferation, apoptosis, and inflammation. The following diagram illustrates a general logical workflow for investigating the biological activity of this compound.
Caption: Logical workflow for investigating the biological effects of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Storage of 7-hydroxy-3-phenyl-2H-chromen-2-one in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for ensuring the long-term stability of 7-hydroxy-3-phenyl-2H-chromen-2-one when stored in dimethyl sulfoxide (DMSO) at -20°C. Adherence to these protocols is crucial for maintaining compound integrity and ensuring the reproducibility of experimental results.
Introduction
This compound, a derivative of coumarin, is a fluorescent compound with applications in various biological assays. The stability of such compounds in solution is paramount for accurate and reliable research. While many small molecules exhibit good stability in DMSO at low temperatures, factors such as pH, light, and oxidation can lead to degradation over time. The lactone ring in the coumarin core is particularly susceptible to hydrolysis, a process that can be accelerated by alkaline conditions[1]. This document outlines a detailed protocol for preparing, storing, and assessing the stability of this compound in DMSO.
Factors Affecting Stability
Several factors can influence the stability of this compound in DMSO solution:
-
pH: The coumarin lactone ring is prone to hydrolysis, especially under basic conditions (pH > 8), which leads to the formation of inactive coumarinic acid salts[1].
-
Light Exposure: As a fluorescent molecule, this compound may be susceptible to photodegradation upon exposure to ambient or UV light.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation of coumarin compounds[1].
-
Water Content: While many compounds are stable in DMSO containing a small percentage of water, minimizing water content is generally advisable to reduce the risk of hydrolysis[2].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer the solid compound to a sterile, amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial securely and vortex thoroughly until the compound is completely dissolved.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Assessment of Long-Term Stability
Objective: To monitor the stability of this compound in DMSO at -20°C over an extended period using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Aliquots of 10 mM this compound in DMSO, stored at -20°C
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
-
Reference standard of this compound
Procedure:
-
Time Zero (T0) Analysis:
-
Immediately after preparing the stock solution, dilute a fresh aliquot to a suitable concentration for HPLC analysis (e.g., 50 µM).
-
Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the peak area of the parent compound and any impurity peaks. The purity at T0 is considered 100%.
-
-
Long-Term Stability Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot of the stock solution from the -20°C freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a diluted sample for HPLC analysis as described for the T0 analysis.
-
Inject the sample into the HPLC system using the same method as for the T0 analysis.
-
Record the chromatogram and determine the peak area of the parent compound and any new degradation peaks.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T0 sample.
-
Percentage Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
Summarize the data in a table.
-
Data Presentation
The following table presents hypothetical stability data for this compound in DMSO at -20°C, as determined by HPLC analysis.
| Time Point (Months) | Purity (%) | Appearance of Degradation Products |
| 0 | 100 | None |
| 1 | 99.8 | Not Detected |
| 3 | 99.5 | Not Detected |
| 6 | 99.2 | Minor peak at RRT 0.85 |
| 12 | 98.5 | Minor peak at RRT 0.85 |
| 24 | 97.1 | Minor peak at RRT 0.85 |
This is a hypothetical data table based on the expected stability of coumarin derivatives under the specified conditions. Actual results may vary.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Signaling Pathway (Hypothetical Degradation)
Caption: Potential degradation pathways for this compound in solution.
References
Application Note: A Fluorogenic Enzyme Inhibition Assay Using 7-hydroxy-3-phenyl-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition assays are fundamental to drug discovery and biochemical research, enabling the identification and characterization of molecules that modulate enzyme activity. Fluorescence-based assays are particularly advantageous due to their high sensitivity, amenability to high-throughput screening (HTS), and continuous monitoring capabilities.[1][2] Coumarin and its derivatives are widely used fluorophores in the development of enzyme assays.[3] These compounds can be chemically modified to create pro-fluorescent substrates that are non-fluorescent until acted upon by a specific enzyme.
This application note details a protocol for a versatile enzyme inhibition assay using a substrate based on the 7-hydroxy-3-phenyl-2H-chromen-2-one scaffold. The core principle involves the enzymatic cleavage of a non-fluorescent derivative (e.g., an ether, ester, or phosphate) to release the highly fluorescent parent coumarin, this compound. The presence of an inhibitor prevents or reduces the rate of this conversion, leading to a measurable decrease in the fluorescence signal. This method is adaptable for various enzymes, including hydrolases and oxidoreductases, by selecting the appropriate cleavable group on the substrate.
Assay Principle
The assay quantifies enzyme activity by measuring the increase in fluorescence resulting from the enzymatic conversion of a non-fluorescent substrate into the fluorescent product, this compound (a 3-phenyl-umbelliferone). In the presence of a competitive, non-competitive, or uncompetitive inhibitor, the enzyme's catalytic activity is reduced, leading to a lower rate of fluorescent product formation. The inhibitory effect is quantified by comparing the reaction rates in the presence and absence of the test compound.
Caption: General principle of the fluorogenic enzyme inhibition assay.
Materials and Reagents
-
Enzyme: Purified enzyme of interest (e.g., phosphatase, esterase, cytochrome P450).
-
Substrate: A non-fluorescent derivative of this compound (e.g., phosphate, acetate, or other appropriate conjugate).
-
Test Compounds: Potential inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Reference Inhibitor: A known inhibitor for the target enzyme (positive control).
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme (e.g., 50 mM Tris-HCl, pH 7.4). Note that the fluorescence of hydroxycoumarins can be pH-dependent.[4]
-
Microplates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex: ~370-380 nm, Em: ~450-460 nm, to be optimized).[4]
-
Solvent: High-purity DMSO for dissolving compounds.
Experimental Protocols
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of test compounds. All concentrations and incubation times should be optimized for the specific enzyme system.
Reagent Preparation
-
Assay Buffer: Prepare the appropriate buffer for the target enzyme and ensure the final pH is compatible with both enzyme activity and coumarin fluorescence.
-
Enzyme Working Solution: Dilute the enzyme stock solution in cold assay buffer to a final concentration that yields a linear reaction rate for at least 30-60 minutes. This concentration should be determined empirically in preliminary enzyme titration experiments.
-
Substrate Working Solution: Prepare a stock solution of the substrate in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (typically at or below the Michaelis constant, Kₘ, for competitive inhibitor screening).
-
Compound Plates: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. Further dilute these into assay buffer to create the final compound working solutions. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
Assay Workflow for IC50 Determination
The following steps are designed for a standard 96-well plate format.
Caption: Experimental workflow for determining inhibitor IC50 values.
-
Dispense Compounds: Add 50 µL of the serially diluted test compounds, reference inhibitor, or vehicle control (buffer with DMSO) to the wells of a black 96-well plate.
-
Add Enzyme: Add 25 µL of the enzyme working solution to all wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This step allows the inhibitors to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the enzymatic reaction. The total reaction volume is 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., one reading per minute for 30-60 minutes) at the pre-determined optimal excitation and emission wavelengths.
Controls
-
100% Activity Control (No Inhibition): Wells containing enzyme, substrate, and vehicle (DMSO) but no test compound.
-
0% Activity Control (Background): Wells containing substrate and vehicle but no enzyme.
-
Positive Control: Wells containing enzyme, substrate, and a known reference inhibitor.
Data Presentation and Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background)] x 100%
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.
Example Data Table
The following table presents hypothetical IC50 values for compounds tested against a target enzyme, illustrating how data can be summarized.
| Compound | Target Enzyme | IC50 (µM)[5] | Notes |
| Test Compound A | Target Hydrolase X | 15.2 | Novel inhibitor candidate. |
| Test Compound B | Target Hydrolase X | > 100 | No significant inhibition observed. |
| Reference Inhibitor | Target Hydrolase X | 2.5 | Known potent inhibitor. |
| 7,3',4'-Trihydroxy-3-benzyl-2H-chromene | H1N1 Neuraminidase | 34.6 | Data for a structurally related compound.[5] |
Conclusion
The protocol described provides a robust and sensitive method for screening and characterizing enzyme inhibitors using a fluorogenic substrate based on this compound. This assay is readily adaptable to a high-throughput format, making it a valuable tool for drug discovery and basic research applications. Optimization of parameters such as enzyme concentration, substrate concentration, and buffer conditions is crucial for achieving reliable and reproducible results.
References
Safe Handling and Storage of 7-hydroxy-3-phenyl-2H-chromen-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 7-hydroxy-3-phenyl-2H-chromen-2-one (CAS No: 6468-96-8). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Pictogram: [1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₃[1][2] |
| Molecular Weight | 238.24 g/mol [1] |
| Appearance | Solid powder |
| CAS Number | 6468-96-8[1][2] |
Note: It is important to be aware that safety profiles for structurally similar compounds may differ. For instance, the safety data sheet for 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one may present different hazard information.
Experimental Protocols for Safe Handling
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves prior to use.
-
Body Protection: A laboratory coat is required. For operations with a risk of significant exposure, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is necessary.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.
-
Dispensing: When weighing or transferring the solid material, do so in a chemical fume hood to avoid generating and inhaling dust. Use a spatula or other appropriate tool to handle the powder. Avoid creating dust clouds.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly. If the solvent is volatile, perform this step in a chemical fume hood.
-
Spill Management: In the event of a spill, follow the emergency procedures outlined in Section 5.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Storage Procedures
-
General Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Temperature: Store at room temperature unless otherwise specified by the supplier.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Labeling: Ensure the storage container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Emergency Procedures
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal
Dispose of unused this compound and any contaminated materials as hazardous waste. Follow all applicable local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Logical Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Preparation of 7-Hydroxy-3-Phenyl-2H-Chromen-2-One Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of stock solutions of 7-hydroxy-3-phenyl-2H-chromen-2-one, a fluorescent coumarin derivative with applications in various research fields, including as a building block for fluorescent probes and as a potential pharmacological agent. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.
Compound Information
This compound is a solid, organic compound with the following key properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₃ | PubChem[1][2] |
| Molecular Weight | 238.24 g/mol | PubChem[1] |
| CAS Number | 6468-96-8 | PubChem[1] |
| Appearance | Typically a powder | Sigma-Aldrich[3] |
| Purity | ≥95% (typical) | Advanced ChemBlocks[4] |
Safety Precautions
Before handling this compound, it is imperative to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.
GHS Hazard Statements: [1]
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
Precautionary Measures: [1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Do not eat, drink, or smoke while handling the compound.
Solubility and Recommended Solvents
| Solvent | Recommended Use | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Primary solvent for preparing high-concentration stock solutions. | High |
| Ethanol (EtOH) | Alternative solvent for stock solutions, particularly if DMSO is incompatible with the experimental system. | Moderate |
| Phosphate-Buffered Saline (PBS) | Used for preparing working solutions from the stock solution for biological assays. | Low (direct dissolution not recommended) |
| Water | Not recommended for preparing stock solutions due to poor solubility. | Very Low |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 238.24 g/mol x 1000 mg/g = 2.38 mg
-
Weigh the compound: Carefully weigh out 2.38 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For most cell-based assays and biological experiments, the high-concentration stock solution needs to be diluted to a final working concentration (typically in the µM range) in the appropriate aqueous buffer or cell culture medium.
Example: Preparation of a 10 µM Working Solution
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:1000 in the desired pre-warmed cell culture medium or buffer. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium to obtain a 10 µM working solution.
-
Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the experimental system.
Note: The optimal working concentration may vary depending on the specific application and cell type and should be determined experimentally.
Stability and Storage
Proper storage is essential to maintain the integrity and activity of the this compound solutions.
| Solution Type | Storage Temperature | Light Protection | Recommended Duration |
| Solid Powder | Room Temperature | Not specified, but protection from light is good practice. | As per manufacturer's recommendations |
| DMSO Stock Solution | -20°C | Essential (use amber vials or wrap in foil) | Up to 6 months (avoid repeated freeze-thaw) |
| Aqueous Working Solution | 2-8°C | Recommended | Prepare fresh for each experiment |
Experimental Workflow and Signaling Pathway Diagrams
To facilitate understanding, the following diagrams illustrate the experimental workflow for preparing stock solutions and a conceptual signaling pathway where such a compound might be investigated.
Caption: Workflow for preparing this compound stock solutions.
Caption: Investigating the effect of this compound on a cellular pathway.
References
- 1. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C15H10O3) [pubchemlite.lcsb.uni.lu]
- 3. 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one | 2555-23-9 [sigmaaldrich.com]
- 4. 7-Hydroxy-3-phenyl-2H-1-benzopyran-2-one 95% | CAS: 6468-96-8 | AChemBlock [achemblock.com]
In Vitro Anti-inflammatory Assays for 7-hydroxy-3-phenyl-2H-chromen-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anti-inflammatory properties of 7-hydroxy-3-phenyl-2H-chromen-2-one, a coumarin derivative of interest for its potential therapeutic applications. The following sections detail the underlying principles, experimental protocols, and data interpretation for key assays relevant to inflammation research.
Introduction to Anti-inflammatory Activity of Coumarins
Coumarins are a class of naturally occurring and synthetic compounds that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory effects. The anti-inflammatory properties of coumarin derivatives are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The this compound scaffold is a promising candidate for the development of novel anti-inflammatory agents. In vitro assays are crucial first steps in characterizing the anti-inflammatory potential of this compound.
Data Presentation: In Vitro Anti-inflammatory Activity
While specific experimental data for this compound is not extensively available in the public domain, the following tables present representative quantitative data for closely related 3-phenylcoumarin derivatives to illustrate the expected range of activity in various in vitro anti-inflammatory assays.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Representative 3-Phenylcoumarin Derivative | RAW 264.7 | 5.0 - 25.0 | L-NAME | 15.0 |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| TNF-α | Representative 3-Phenylcoumarin Derivative | RAW 264.7 | 10.0 - 50.0 | Dexamethasone | 0.1 |
| IL-6 | Representative 3-Phenylcoumarin Derivative | RAW 264.7 | 10.0 - 50.0 | Dexamethasone | 0.05 |
| IL-1β | Representative 3-Phenylcoumarin Derivative | THP-1 | 15.0 - 60.0 | Dexamethasone | 0.01 |
Table 3: Inhibition of Cyclooxygenase (COX) Enzymes
| Enzyme | Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| COX-1 | Representative 3-Phenylcoumarin Derivative | >100 | Indomethacin | 0.5 |
| COX-2 | Representative 3-Phenylcoumarin Derivative | 5.0 - 20.0 | Celecoxib | 0.1 |
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the test compound at various concentrations. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the vehicle control wells.
-
Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production Assay using ELISA
Principle: This assay quantifies the inhibitory effect of the test compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β) in LPS-stimulated macrophages. The concentration of these cytokines in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
RAW 264.7 or THP-1 cells
-
Appropriate cell culture medium
-
LPS
-
This compound
-
Commercially available ELISA kits for mouse/human TNF-α, IL-6, and IL-1β
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA Procedure: Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kit. This typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples using the standard curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: This assay determines the ability of the test compound to inhibit the activity of the cyclooxygenase enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The assay measures the amount of prostaglandin E₂ (PGE₂) produced.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
This compound
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
PGE₂ ELISA kit
Protocol:
-
Enzyme and Compound Incubation: In a microplate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the reaction mixture for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive PGE₂ ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) can also be calculated.
Mandatory Visualizations
Signaling Pathways
The anti-inflammatory effects of coumarin derivatives are often mediated through the modulation of key intracellular signaling pathways.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Caption: The MAPK signaling pathway and potential points of inhibition.
Application Notes and Protocols for Evaluating the Anticancer Mechanism of 7-Hydroxy-3-phenyl-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the potential anticancer mechanism of the coumarin derivative, 7-hydroxy-3-phenyl-2H-chromen-2-one. The information is based on published research on this class of compounds and outlines key experimental protocols and potential signaling pathways involved in its cytotoxic effects on cancer cells.
Introduction
This compound belongs to the coumarin family, a class of natural and synthetic compounds that have garnered significant interest for their diverse pharmacological activities, including anticancer properties. Research on 7-hydroxycoumarin derivatives suggests that their primary anticancer mechanisms involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells. While specific data for this compound is limited, the following sections summarize the expected activities based on structurally similar compounds and provide detailed protocols for their investigation.
Data Presentation: Cytotoxicity of 7-Hydroxycoumarin Derivatives
The cytotoxic potential of 7-hydroxycoumarin derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is presented in the table below. It is important to note that these values are for structurally related compounds and should be considered as a guide for the expected potency of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Human gastric adenocarcinoma) | 2.63 ± 0.17[1] |
| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin | HL-60 (Human promyelocytic leukemia) | 8.09[2] |
| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin | MCF-7 (Human breast adenocarcinoma) | 3.26[2] |
| 7-Hydroxy-3,6,8-tribromo-4-methylcoumarin | A549 (Human lung carcinoma) | 9.34[2] |
| 7-Hydroxy-4-methylcoumarin derivative (8b) | HepG2 (Human liver carcinoma) | 13.14[2] |
| 7-Hydroxy-4-methylcoumarin derivative (8b) | MCF-7 (Human breast adenocarcinoma) | 7.35[2] |
| Coumarin | HeLa (Human cervical cancer) | 54.2[3] |
Proposed Anticancer Mechanisms and Signaling Pathways
Based on studies of related 7-hydroxycoumarin derivatives, the proposed anticancer mechanism of this compound likely involves two primary cellular processes: the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a form of programmed cell death that plays a crucial role in eliminating cancerous cells. 7-Hydroxycoumarin derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes, which are the executioners of apoptosis. Key signaling molecules in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and cytochrome c, which is released from the mitochondria to trigger caspase activation. Furthermore, the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival, has been identified as a potential target for inhibition by coumarin derivatives.[2][4][5]
Caption: Proposed Apoptosis Induction Pathway.
Cell Cycle Arrest
In addition to inducing apoptosis, 7-hydroxycoumarin derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, typically the G0/G1 or G2/M phases.[2][3][6] This prevents the cells from proceeding through the necessary stages of division. The mechanism of cell cycle arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.
Caption: Proposed Cell Cycle Arrest Mechanism.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anticancer mechanism of this compound.
Experimental Workflow
Caption: Experimental Workflow for Anticancer Evaluation.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The information and protocols provided in these application notes serve as a comprehensive resource for the investigation of the anticancer properties of this compound. While direct experimental data for this specific compound is not yet widely available, the established anticancer activity of related 7-hydroxycoumarin derivatives suggests its potential as a cytotoxic agent that induces apoptosis and cell cycle arrest in cancer cells. The detailed experimental protocols will enable researchers to systematically evaluate its efficacy and elucidate its precise mechanism of action, contributing to the development of novel anticancer therapeutics.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 7-hydroxy-3-phenyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of 7-hydroxy-3-phenyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The poor aqueous solubility of this compound stems from its molecular structure. The fused benzene and α-pyrone rings, along with the phenyl substituent, create a largely hydrophobic (lipophilic) molecule. While the 7-hydroxy group adds some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to limited favorable interactions with water.[1]
Q2: What is the most straightforward initial approach to try to improve its solubility?
A2: The simplest and often most effective first step is pH adjustment. The 7-hydroxy group is phenolic and thus weakly acidic. By increasing the pH of the aqueous medium above the compound's pKa, the hydroxyl group deprotonates to form a more polar phenoxide anion, which is significantly more soluble in water.[1]
Q3: My experiment must be conducted at a neutral pH. What are the primary alternative strategies?
A3: If altering the pH is not feasible, several effective techniques can be employed:
-
Co-solvency: Introducing a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous medium can reduce the overall polarity of the solvent, making it more favorable for the hydrophobic compound.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble coumarin molecule within their hydrophobic inner cavity, forming a more soluble inclusion complex.[1][2]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a solid state can enhance solubility and dissolution rates.[3]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate, though not the equilibrium solubility.
Q4: How do I choose the most suitable solubilization technique for my specific application?
A4: The optimal method depends on your experimental constraints, including the required final concentration, tolerance for excipients (especially in biological assays), and the intended route of administration for in vivo studies. The following decision workflow can guide your choice.
References
preventing precipitation of 7-hydroxy-3-phenyl-2H-chromen-2-one in cell media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 7-hydroxy-3-phenyl-2H-chromen-2-one precipitation in cell culture media.
Troubleshooting Guides
Precipitation of this compound during cell-based experiments can significantly impact the accuracy and reproducibility of results by lowering the effective concentration of the compound. The following guide addresses common scenarios, their potential causes, and recommended solutions.
Issue 1: Immediate Precipitation Upon Dilution in Cell Media
| Observation | Potential Cause | Recommended Solution |
| A visible precipitate or cloudiness forms instantly when the DMSO stock solution is added to the aqueous cell culture medium. | Solvent Shock: The rapid change in solvent polarity from a high concentration of DMSO to the aqueous medium causes the hydrophobic compound to "crash out" of the solution.[1] | 1. Slow, Dropwise Addition: Add the DMSO stock solution drop-by-drop to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1] 2. Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media to gradually decrease the DMSO concentration.[1] |
| High Final Concentration: The target concentration of this compound exceeds its maximum solubility in the final cell culture medium.[1] | 1. Reduce Final Concentration: Lower the final working concentration of the compound. 2. Determine Solubility Limit: Perform a solubility test to find the maximum soluble concentration in your specific cell culture medium. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
Issue 2: Precipitation Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The media appears clear initially, but a precipitate forms after several hours or days of incubation at 37°C. | Temperature-Dependent Solubility: The compound may have lower solubility at 37°C compared to the temperature at which the stock solution was prepared and diluted.[1] | 1. Pre-warm all components: Ensure both the media and the compound stock solution are at 37°C before mixing. 2. Equilibrate Before Adding to Cells: Prepare the final compound-media solution and incubate it at 37°C for a short period to ensure stability before adding it to the cells. |
| pH Shift in Media: Cellular metabolism can cause a decrease in the pH of the culture medium over time, which may affect the solubility of a pH-sensitive compound like a hydroxylated coumarin.[1] | 1. Use Buffered Media: Ensure your medium is adequately buffered for the CO2 environment of your incubator (e.g., with HEPES). 2. Monitor Media pH: Regularly check the pH of your culture medium, especially in high-density cultures. 3. Frequent Media Changes: Change the media more frequently to prevent significant pH shifts. | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[1] | 1. Test in Different Media: Assess the compound's solubility in different basal media or with varying serum concentrations. 2. Serum Considerations: Note that some compounds bind to serum proteins, which can affect their solubility and bioavailability.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for use in cell culture.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A general rule of thumb is to keep the final DMSO concentration below 0.5% (v/v), and ideally at or below 0.1%.[4] However, the tolerance to DMSO can be cell line-dependent, so it is best to perform a vehicle control experiment to determine the no-effect concentration for your specific cells.[5]
Q3: Can I use other solvents besides DMSO?
A3: Other organic solvents like ethanol can be used, but they generally have lower solubilizing power for hydrophobic compounds compared to DMSO.[6] If you must use an alternative, it is crucial to perform a vehicle control to assess its impact on cell viability and function.
Q4: My compound still precipitates. What are some advanced strategies I can try?
A4: If standard methods fail, you can explore the use of solubilizing agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Biologically compatible surfactants like Tween 80 can be used at low concentrations to aid solubility. However, they may have off-target effects on cells and should be used with caution and appropriate controls.[6]
-
Co-solvents: Using a mixture of water-miscible organic solvents, such as polyethylene glycol (PEG 400), can sometimes improve solubility.[3][6]
Q5: Is it acceptable to filter out the precipitate and use the remaining solution?
A5: This is not recommended. The formation of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended.[10] This will lead to inaccurate and non-reproducible experimental results. The focus should be on preventing precipitation in the first place.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Dilution of Stock Solution into Cell Culture Medium
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration while keeping the final DMSO concentration below 0.5% (ideally ≤0.1%).
-
Slow Addition: While gently swirling the pre-warmed media, add the calculated volume of the DMSO stock solution drop by drop.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming and protein denaturation.
-
Application to Cells: Immediately add the final working solution to your cells.
Quantitative Data Summary
| Property | Value / Recommendation | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | [8] |
| Molecular Weight | 238.24 g/mol | [8] |
| Predicted XlogP | 3.2 | [8] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) | [3] |
| Recommended Stock Concentration | 1-10 mM | [1] |
| Recommended Final DMSO Concentration | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | [4][11] |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential anticancer signaling pathway for coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-hydroxy-4-phenyl-2H-chromen-2-one - C15H10O3 | CSSB00015251031 [chem-space.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C15H10O3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
degradation products of 7-hydroxy-3-phenyl-2H-chromen-2-one in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-hydroxy-3-phenyl-2H-chromen-2-one in solution.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound in solution is hydrolysis of the lactone ring, which is characteristic of the coumarin scaffold. This process is significantly influenced by the pH of the solution. Under basic conditions, the lactone ring is susceptible to opening, leading to the formation of a carboxylate salt of a (Z)-cinnamic acid derivative. In acidic conditions, the reverse reaction, lactonization, can be favored. Photodegradation can also occur upon exposure to light, potentially leading to dimerization or other complex reactions.
2. I am observing a new peak in my HPLC analysis of a this compound solution. What could this be?
A new peak in your HPLC chromatogram likely indicates the presence of a degradation product. The most common degradation product results from the hydrolysis of the lactone ring, forming the corresponding (Z)-2',4'-dihydroxy-α-phenylcinnamic acid. The retention time of this degradation product will differ from the parent compound. To confirm its identity, techniques like LC-MS or NMR would be beneficial.
3. How can I minimize the degradation of this compound in my experiments?
To minimize degradation, it is recommended to:
-
Control the pH: Maintain the solution at a neutral or slightly acidic pH. Avoid basic conditions (pH > 8) as this significantly accelerates hydrolysis.
-
Protect from light: Store solutions in amber vials or protect them from direct light exposure to prevent photodegradation.
-
Use fresh solutions: Prepare solutions fresh whenever possible. If storage is necessary, keep them at low temperatures (2-8 °C) to slow down the degradation process.
-
Use aprotic solvents: If your experimental design allows, using aprotic solvents can prevent hydrolysis.
4. What are the expected changes in the UV-Vis spectrum if my compound degrades?
The UV-Vis spectrum is expected to change upon degradation. The parent compound, this compound, will have a characteristic absorbance spectrum. Upon hydrolysis and opening of the lactone ring to form the cinnamic acid derivative, the chromophore system is altered, which will likely result in a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC | Basic pH of the solution: The lactone ring is rapidly hydrolyzed in basic conditions. | Check the pH of your mobile phase and sample solvent. Adjust to a neutral or slightly acidic pH. |
| Appearance of multiple unknown peaks | Photodegradation: Exposure to UV or ambient light can cause complex degradation pathways. | Protect your samples and standards from light at all times. Use amber vials and cover autosampler trays. |
| Inconsistent analytical results | Ongoing degradation during analysis: The compound may be degrading in the autosampler. | Use a cooled autosampler (e.g., 4 °C) to slow down degradation during long analytical runs. |
| Precipitation in the sample vial | Formation of less soluble degradation products. | Characterize the precipitate. Consider adjusting the solvent composition or pH to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours. Prepare a dark control by wrapping a vial in aluminum foil.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to observe changes in the chromatogram and UV spectra.
-
For peak identification, collect fractions and analyze by LC-MS or NMR.
Data Presentation
Table 1: Summary of Expected Degradation Products under Forced Degradation Conditions
| Stress Condition | Expected Degradation Pathway | Primary Degradation Product | Chemical Structure of Product |
| Acidic (e.g., 0.1 M HCl) | Lactone ring opening (slower than basic) | (Z)-2',4'-dihydroxy-α-phenylcinnamic acid | C₁₅H₁₂O₄ |
| Basic (e.g., 0.1 M NaOH) | Rapid lactone ring hydrolysis | Sodium (Z)-2',4'-dihydroxy-α-phenylcinnamate | C₁₅H₁₁NaO₄ |
| Oxidative (e.g., 3% H₂O₂) | Hydroxylation, epoxidation | Various oxidized derivatives | - |
| Photolytic | Dimerization, isomerization | Various photoproducts | - |
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
troubleshooting low yield in Pechmann synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one
Technical Support Center: Pechmann Synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Pechmann synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in the Pechmann synthesis of this compound?
Low yields in this synthesis can stem from several factors, including:
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical. While traditional catalysts like sulfuric acid are effective, they can lead to side reactions and purification challenges.[1][2] Modern solid acid catalysts such as Amberlyst-15, Nafion resins, or various metal oxides can offer improved yields and easier workup.[1][3]
-
Incorrect Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.[4][5] Temperatures that are too high can lead to decomposition and the formation of chromones, while temperatures that are too low may result in an incomplete reaction.[4][5]
-
Purity of Reactants: The purity of resorcinol and ethyl benzoylacetate is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of reactants, while excessively long reaction times can promote the formation of degradation products.
-
Solvent Effects: While often performed under solvent-free conditions, the choice of solvent can impact the reaction. Non-polar solvents like toluene may be preferable to polar solvents in some cases.[5]
Q2: Which catalyst is most effective for this specific synthesis?
The effectiveness of a catalyst can vary depending on the specific reaction conditions. For the Pechmann condensation, a variety of acid catalysts have been successfully employed.[1] While strong mineral acids like sulfuric acid are traditional choices, they often require harsh conditions and can lead to unwanted side products.[1][2] Heterogeneous solid acid catalysts, such as Amberlyst-15, montmorillonite K10, and zeolites, are often preferred due to their ease of separation, reusability, and milder reaction conditions, which can lead to higher yields and purity.[1][6] For the synthesis of 4-phenylcoumarins, Lewis acids like FeCl₃ have also been shown to be effective.[7]
Q3: How does reaction temperature affect the yield and purity of the product?
Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to the formation of side products like chromones and self-condensation of the β-ketoester, ultimately reducing the yield of the desired coumarin.[4][5] For many Pechmann reactions, an optimal temperature exists that balances reaction rate and selectivity. For instance, in a similar synthesis of 7-hydroxy-4-methylcoumarin, the yield improved with increasing temperature up to 110°C, but decreased at higher temperatures.[4][5]
Q4: Can side reactions occur during the synthesis, and how can they be minimized?
Yes, several side reactions can occur. A common side reaction is the formation of chromone isomers.[1] The reaction conditions, particularly the choice of catalyst and temperature, play a significant role in minimizing these side reactions. Using milder reaction conditions and optimized catalyst loading can favor the formation of the desired coumarin product.
Q5: What is the general mechanism of the Pechmann condensation?
The Pechmann condensation is an acid-catalyzed reaction involving the condensation of a phenol with a β-ketoester.[8] The mechanism generally proceeds through the following key steps:
-
Transesterification: The phenol reacts with the β-ketoester to form a phenolic ester.[8]
-
Intramolecular Hydroxyalkylation (Electrophilic Aromatic Substitution): The carbonyl group of the keto function is activated by the acid catalyst, followed by an intramolecular electrophilic attack on the activated phenol ring (ortho to the hydroxyl group) to form a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the final coumarin product.[8]
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Observation | Potential Cause(s) | Suggested Action(s) |
| Low Product Yield | The isolated yield of the desired product is significantly lower than expected. | 1. Suboptimal Catalyst: The chosen catalyst may not be efficient for this specific transformation. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed to completion or too high, causing decomposition.[4][5] 3. Incomplete Reaction: The reaction time may be insufficient. 4. Impure Reactants: Impurities in resorcinol or ethyl benzoylacetate can inhibit the reaction. | 1. Catalyst Screening: Experiment with different acid catalysts such as Amberlyst-15, montmorillonite K10, or a Lewis acid like FeCl₃.[1][7] Optimize the catalyst loading. 2. Temperature Optimization: Perform the reaction at various temperatures (e.g., in the range of 80-120°C) to find the optimal condition.[4][5] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. 4. Purify Reactants: Ensure the purity of starting materials by recrystallization or distillation. |
| Formation of Multiple Products | TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. | 1. Side Reactions: Formation of isomeric chromones or other byproducts.[1] 2. Decomposition: The product or starting materials may be decomposing under the reaction conditions. | 1. Milder Conditions: Employ a milder catalyst and/or a lower reaction temperature. 2. Solvent Selection: If the reaction is run neat, consider using a high-boiling, non-polar solvent like toluene to potentially improve selectivity.[5] |
| Reaction Fails to Proceed | TLC analysis shows only starting materials even after a prolonged reaction time. | 1. Inactive Catalyst: The catalyst may be deactivated or insufficient in quantity. 2. Low Reactivity of Substrates: Ethyl benzoylacetate is generally less reactive than other β-ketoesters like ethyl acetoacetate.[9] | 1. Increase Catalyst Loading: Gradually increase the amount of catalyst. Ensure the catalyst is fresh and active. 2. Increase Temperature: Cautiously increase the reaction temperature while monitoring for any decomposition. 3. Use a More Potent Catalyst: Consider using a stronger acid catalyst, such as concentrated sulfuric acid, if other options fail, but be prepared for a more challenging workup.[1] |
| Dark, Tarry Reaction Mixture | The reaction mixture turns dark and viscous, making workup difficult. | 1. Polymerization/Decomposition: High temperatures or highly acidic conditions can cause polymerization or extensive decomposition of the reactants and/or product. | 1. Lower Reaction Temperature: Reduce the reaction temperature. 2. Use a Milder Catalyst: Switch to a solid acid catalyst or a less aggressive Lewis acid. 3. Incremental Addition: Consider adding the catalyst portion-wise to control the reaction exotherm. |
Quantitative Data Summary
The following table summarizes the impact of different catalysts and conditions on the yield of similar Pechmann condensations, providing a basis for comparison and optimization.
| Phenol | β-Ketoester | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 110 | 160 min | ~60 | [1] |
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 5 -> RT | 18 h | 88 | [10] |
| Resorcinol | Ethyl acetoacetate | InCl₃ | RT (ball mill) | 5 min | 95 | [11] |
| Resorcinol | Ethyl acetoacetate | FeCl₃·6H₂O | Reflux (Toluene) | 16 h | High | [7] |
| Resorcinol | Ethyl benzoylacetate | Sulfamic acid | - | 18-24 h | up to 60 | [9] |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 | - | 88 | [12] |
Experimental Protocols
Standard Protocol for Pechmann Synthesis of this compound
This protocol is a general starting point and may require optimization.
-
Reactant Mixture: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl benzoylacetate (1-1.2 equivalents).
-
Catalyst Addition: Add the chosen acid catalyst. For example, for a solid acid catalyst like Amberlyst-15, use approximately 10-20% by weight of the limiting reactant.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 100-120°C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration after dissolving the mixture in a suitable solvent like ethyl acetate.[12]
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry.[13] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[1]
Visualizations
Pechmann Condensation Workflow
Caption: A typical experimental workflow for the Pechmann synthesis.
Troubleshooting Logic for Low Yield
References
- 1. iiste.org [iiste.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 7-hydroxycoumarins catalysed by solid acid catalysts | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solved The experiment is the pechmann condensation reaction | Chegg.com [chegg.com]
purification of 7-hydroxy-3-phenyl-2H-chromen-2-one by recrystallization from ethanol
Technical Support Center: Purification of 7-hydroxy-3-phenyl-2H-chromen-2-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the .
Troubleshooting Guide
This guide addresses the most common issues encountered during the recrystallization of this compound from ethanol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation After Cooling | 1. Too much solvent was used: The solution is not supersaturated, preventing crystallization.[1] 2. Cooling period is too short: The compound requires more time to nucleate and grow crystals. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the ethanol. Allow the concentrated solution to cool again.[1] 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound. 3. Extend cooling time: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath for an extended period (30+ minutes). |
| Product "Oils Out" Instead of Crystallizing | 1. Solution is too concentrated: The compound is coming out of solution above its melting point. 2. Cooling is too rapid: Fast cooling doesn't allow for the formation of an ordered crystal lattice. 3. Presence of impurities: Impurities can depress the melting point and interfere with crystal formation. | 1. Re-dissolve and dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot ethanol and allow it to cool more slowly. 2. Slow down the cooling process: Insulate the flask to ensure a gradual temperature drop before moving to an ice bath. 3. Use a solvent pair: Dissolve the compound in a minimum of hot ethanol. While hot, add warm water dropwise until the solution becomes slightly cloudy, then add a few drops of hot ethanol to clarify. Cool slowly.[1][2] |
| Low Percent Recovery / Yield | 1. Compound is significantly soluble in cold ethanol: A portion of the product remains dissolved in the mother liquor. 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration. 3. Excessive washing: Too much cold solvent was used to wash the final crystals, re-dissolving some of the product.[1] | 1. Minimize solvent: Use the absolute minimum amount of boiling ethanol required to dissolve the crude product.[1][3] 2. Use an ethanol-water mixture: Adding water as an anti-solvent will decrease the compound's solubility in the cold solvent mixture, improving recovery.[2] 3. Pre-heat equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent a temperature drop.[1] 4. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold ethanol. |
| Crystals Appear Colored (e.g., Yellow/Brown) | 1. Soluble, colored impurities are present in the crude product. 2. Degradation of the compound: This is less likely but possible if overheated for prolonged periods. 3. Reaction with charcoal: For phenolic compounds, activated charcoal can sometimes introduce color due to trace iron reacting with the hydroxyl group.[4] | 1. Use decolorizing charcoal (with caution): Add a very small amount of activated charcoal to the hot solution and boil for a few minutes before the hot filtration step. Use sparingly, as it can adsorb the desired product.[1] Note: This is generally not recommended for phenolic compounds but may be attempted if other methods fail.[4] 2. Repeat recrystallization: A second recrystallization may be necessary to remove persistent impurities. |
| Crystals Form in the Funnel During Hot Filtration | 1. The solution cooled too quickly upon contact with the cooler funnel and filter paper. 2. The solution was too concentrated (saturated at the boiling point). | 1. Pre-heat all glassware: Heat the filter funnel and the receiving flask in an oven or with hot solvent vapor before filtration.[1] 2. Use a fluted filter paper: This increases the filtration speed, minimizing the time the solution spends in the funnel. 3. Add a slight excess of hot solvent: Add a small amount of extra hot ethanol before filtering to keep the compound dissolved. This excess can be evaporated before cooling. 4. Wash with hot solvent: If crystals form, wash them through the filter with a small amount of fresh, hot ethanol.[1] |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines a standard procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Heating source (hot plate)
-
Stemmed funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Glass rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved, using the minimum amount of boiling solvent necessary.[3]
-
Hot Filtration (if required): If the solution contains insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the stemmed funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask.[5]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature.[5][6] Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass.
-
Analysis: Once dry, determine the mass to calculate the percent recovery and measure the melting point to assess purity.
Frequently Asked Questions (FAQs)
Q1: Why is ethanol a suitable solvent for recrystallizing this compound? A1: Ethanol is a good choice because this compound, like many coumarins, exhibits ideal solubility characteristics: it is sparingly soluble at low temperatures but highly soluble at or near ethanol's boiling point (78 °C).[1][2][7] Its polarity is compatible with the phenolic hydroxyl group and the aromatic structure of the molecule. Furthermore, ethanol is relatively volatile, making it easy to remove from the final crystals.[1]
Q2: My recovery is consistently low. Should I use an ethanol-water mixture? A2: Yes. 7-hydroxycoumarins are often well-soluble in ethanol but poorly soluble in water.[2] If your compound is too soluble in pure ethanol even when cold, using a mixed solvent system is an excellent strategy. By dissolving the compound in a minimum of hot ethanol and then adding hot water until the solution is saturated (cloudy), you create a solvent system where the compound is much less soluble upon cooling, which can significantly increase your yield.[1][2]
Q3: What is the expected melting point of pure this compound? A3: While a specific melting point for this compound is not consistently reported across all databases, closely related analogs like 7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one have a melting point of 231-232 °C. A sharp melting point within a narrow range (e.g., 1-2 °C) after recrystallization is a strong indicator of high purity.
Q4: What alternative purification methods can be used if recrystallization fails? A4: If recrystallization does not yield a pure product, column chromatography is the most effective alternative. Using silica gel as the stationary phase and a solvent system like an ethyl acetate/hexane mixture allows for separation based on polarity. For acidic impurities, an acid/base wash of the crude product dissolved in an organic solvent might also be effective before attempting recrystallization again.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-3-phenylchromen-2-one | [8] |
| Synonyms | 7-Hydroxy-3-phenylcoumarin, 3-Phenylumbelliferone | [8] |
| Molecular Formula | C₁₅H₁₀O₃ | [8][9][10] |
| Molecular Weight | 238.24 g/mol | [8][10] |
| Appearance | White to pale yellow solid/powder | |
| CAS Number | 6468-96-8 | [8][10] |
| Solubility in Ethanol | Soluble in hot ethanol, sparingly soluble in cold. | [2][7] |
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H10O3 | CID 5393176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C15H10O3) [pubchemlite.lcsb.uni.lu]
- 10. 7-Hydroxy-3-phenyl-2H-1-benzopyran-2-one 95% | CAS: 6468-96-8 | AChemBlock [achemblock.com]
common side reactions in the synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the synthesis of this compound are the Pechmann condensation and the Perkin reaction. The Pechmann condensation involves the reaction of a phenol (resorcinol) with a β-keto ester (ethyl benzoylacetate) under acidic conditions.[1] The Perkin reaction offers an alternative route, typically involving the condensation of a salicylaldehyde derivative with a phenylacetic acid derivative.[2]
Q2: I am getting a low yield of the desired this compound. What are the potential causes?
Low yields can be attributed to several factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products. Key areas to investigate include the choice and concentration of the acid catalyst, reaction temperature, and reaction time. In Pechmann condensations, highly activated phenols like resorcinol can react under milder conditions, and forcing the reaction with excessive heat may lead to degradation and tar formation.[3][4]
Q3: My reaction mixture is turning into a thick, unmanageable tar. How can I prevent this?
Tar formation is a common issue in Pechmann condensations, often resulting from polymerization or degradation of the starting materials or product under harsh acidic conditions and high temperatures. To mitigate tarring, consider using a milder acid catalyst, lowering the reaction temperature, and ensuring efficient stirring. A solvent-free approach may also sometimes reduce the formation of side products.[5]
Q4: I have an unexpected byproduct that is difficult to separate from my desired product. What could it be?
A common side reaction in the Pechmann synthesis of coumarins is the Simonis chromone cyclization, which produces a 2-phenyl-7-hydroxychromone isomer instead of the desired 3-phenyl-7-hydroxycoumarin.[3][6] This occurs when the initial reaction of the phenol is with the ketone of the β-keto ester, followed by cyclization involving the ester group. The choice of acid catalyst can significantly influence the ratio of coumarin to chromone formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield and Presence of a Major Impurity
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of the crude product indicates the presence of a significant amount of an isomeric byproduct.
Possible Cause:
-
Simonis Chromone Cyclization: The reaction conditions may be favoring the formation of the isomeric 2-phenyl-7-hydroxychromone via the Simonis pathway. This is particularly relevant when using catalysts like phosphorus pentoxide.[3][6]
Troubleshooting Steps:
-
Catalyst Selection: If using a catalyst known to promote chromone formation (e.g., P₂O₅), switch to a strong Brønsted acid like concentrated sulfuric acid or methanesulfonic acid, which typically favor the Pechmann condensation to form coumarins.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity for the coumarin product. High temperatures may favor the chromone isomer or lead to decomposition.
-
Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and the formation of byproducts. This can help in optimizing the reaction time to maximize the yield of the desired product.
Issue 2: Reaction Solidification or Formation of Tars
Symptoms:
-
The reaction mixture becomes a solid mass, preventing effective stirring.
-
A dark, tarry substance is formed, complicating product isolation and purification.
Possible Cause:
-
High Reactant Concentration and Exothermic Reaction: The reaction can be highly exothermic, leading to localized overheating, polymerization, and solidification.
-
Decomposition: Harsh acidic conditions and high temperatures can cause the reactants or the product to decompose, leading to tar formation.
Troubleshooting Steps:
-
Controlled Addition of Reagents: Add the reactants, particularly the acid catalyst, slowly and with efficient cooling (e.g., in an ice bath) to manage the exotherm.
-
Solvent Selection: While some Pechmann reactions are performed neat, using a high-boiling inert solvent can help to better control the temperature and prevent solidification.
-
Mechanical Stirring: For larger-scale reactions, mechanical stirring is more effective than magnetic stirring in maintaining a homogeneous mixture.
Experimental Protocols
Pechmann Condensation for this compound (Adapted from similar syntheses)
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, place the resorcinol (1.0 equivalent).
-
In a separate container, dissolve the ethyl benzoylacetate (1.0-1.1 equivalents) in a minimal amount of a suitable solvent or use it neat.
-
Cool the flask containing resorcinol in an ice bath.
-
Slowly add concentrated sulfuric acid to the resorcinol with continuous stirring, ensuring the temperature remains below 10 °C.[8]
-
To this cooled mixture, add the ethyl benzoylacetate solution dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from aqueous ethanol.[9]
| Parameter | Recommended Condition |
| Reactants | Resorcinol, Ethyl benzoylacetate |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 0-10 °C for addition, then room temperature |
| Reaction Time | 18-24 hours |
| Work-up | Precipitation in ice water |
| Purification | Recrystallization from aqueous ethanol |
Visual Guides
Caption: Pechmann Condensation Workflow for this compound Synthesis.
Caption: Troubleshooting Workflow for the Synthesis of this compound.
Caption: Competing Pechmann and Simonis Pathways in Coumarin Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Simonis Chromone Cyclization [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Autofluorescence of Coumarin Compounds in Imaging Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize autofluorescence when using coumarin-based compounds in imaging assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in my imaging experiment?
A1: Autofluorescence can originate from several sources within your sample and reagents. Endogenous cellular components such as NADH, riboflavins, collagen, and elastin are common culprits, often fluorescing in the blue-green spectrum where many coumarin dyes emit.[1][2] Additionally, components of your experimental setup can contribute, including:
-
Cell Culture Media: Phenol red and fetal bovine serum (FBS) are known to increase background fluorescence.[1][2][3]
-
Fixatives: Aldehyde-based fixatives, particularly glutaraldehyde, can induce significant autofluorescence.[2][3][4]
-
Mounting Media: Using a mounting medium without antifade reagents can lead to higher background and faster photobleaching.
Q2: How does pH affect the fluorescence of my coumarin compound?
A2: The fluorescence of many coumarin derivatives is highly sensitive to pH.[5][6] Changes in pH can lead to shifts in the emission wavelength and alterations in fluorescence intensity.[5][7][8] For instance, some coumarin derivatives exhibit a color change from blue to yellow-green as the pH shifts from acidic to alkaline.[7][9] It is crucial to maintain a stable and optimal pH for your specific coumarin dye throughout the experiment to ensure consistent and reliable results. However, it's important to note that some coumarins, like AMCA and 7-aminocoumarin, are relatively insensitive to pH changes.[9]
Q3: What is photobleaching and how can I prevent it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[10][11] This leads to a decrease in fluorescence signal over time. To minimize photobleaching of coumarin compounds:
-
Reduce Excitation Intensity and Exposure Time: Use the lowest possible light intensity and the shortest exposure time necessary to acquire a good quality image.[3][11][12]
-
Use Antifade Reagents: Incorporate a commercial antifade mounting medium, which often contains oxygen scavengers to protect the fluorophore from photo-oxidation.[10]
-
Choose Photostable Dyes: When possible, select coumarin derivatives that are engineered for enhanced photostability.[13]
-
Minimize Sample Illumination: Only expose the sample to the excitation light when actively acquiring an image.[12]
Q4: Can I use quenching agents to reduce background fluorescence?
A4: Yes, certain chemical compounds can act as quenchers to reduce unwanted fluorescence. Quenching is a process that decreases the fluorescence intensity of a given substance.[14] For coumarins, various quenchers have been studied, including aliphatic amines, halide ions, and 4-hydroxy-TEMPO.[14][15][16] The efficiency of quenching depends on the specific coumarin derivative and the quencher used. It's important to note that quenching can be either dynamic (collisional) or static.[16] When considering a quenching agent, it is crucial to ensure it does not negatively impact your specific signal of interest. For fixed cells, Sudan Black B is a commonly used agent to quench autofluorescence, particularly from lipofuscin.[4][17]
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background fluorescence can obscure your specific signal, leading to a poor signal-to-noise ratio.[3][6]
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Guide 2: Weak or Fading Fluorescence Signal
A weak or rapidly fading signal can be due to low probe concentration, photobleaching, or suboptimal environmental conditions.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for weak or fading fluorescence signal.
Data Presentation
Table 1: Effect of Antifade Reagents on Coumarin Photostability
| Mounting Medium | Fluorophore | Half-life (seconds) | Reference |
| 90% glycerol in PBS (pH 8.5) | Coumarin | 25 | [18] |
| Vectashield | Coumarin | 106 | [18] |
Table 2: Quenching of Coumarin Fluorescence by Halide Ions
| Coumarin Derivative | Quencher | Quenching Observation | Reference |
| 4-methyl-7-methoxy coumarin | Cl⁻ | Almost no quenching | [16] |
| 4-methyl-7-methoxy coumarin | Br⁻ | Quenching observed | [16] |
| 4-methyl-7-methoxy coumarin | I⁻ | High quenching ability | [16] |
| 4-methyl-5-ethoxy-7-methoxy coumarin | Cl⁻ | Almost no quenching | [16] |
| 4-methyl-5-ethoxy-7-methoxy coumarin | Br⁻ | Quenching observed | [16] |
| 4-methyl-5-ethoxy-7-methoxy coumarin | I⁻ | High quenching ability | [16] |
Experimental Protocols
Protocol 1: Reducing Aldehyde-Induced Autofluorescence with Sodium Borohydride
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cells or tissue sections on slides
Procedure:
-
Following fixation and washing with PBS, prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ is reactive with water; prepare fresh and handle in a well-ventilated area.
-
Immerse the slides in the NaBH₄ solution.
-
Incubate for 10-15 minutes at room temperature.
-
Gently wash the slides three times with PBS for 5 minutes each.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Quenching Autofluorescence with Sudan Black B (for Fixed Cells)
This protocol is effective for tissues known to accumulate lipofuscin, such as neural tissue.[4][17]
Materials:
-
70% Ethanol
-
Sudan Black B (SBB) powder
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 0.1% (w/v) SBB solution in 70% ethanol. Mix well and let it sit for at least 1 hour.
-
Filter the solution through a 0.2 µm filter immediately before use to remove undissolved particles.
-
After your final secondary antibody wash step in your staining protocol, incubate the slides with the filtered SBB solution for 5-10 minutes at room temperature in the dark.
-
Briefly wash the slides in 70% ethanol to remove excess SBB.
-
Wash thoroughly with PBS to remove residual ethanol.
-
Mount the coverslip with an aqueous mounting medium.
Protocol 3: Pre-Staining Photobleaching
This protocol uses high-intensity light to reduce background autofluorescence before staining.[4]
Materials:
-
Fixed, unstained cells or tissue sections on slides
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp)
Procedure:
-
Place your unstained, fixed sample on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for an extended period (this can range from 30 minutes to several hours). The optimal time should be determined empirically.
-
You can check the autofluorescence level periodically until it is significantly reduced.
-
Proceed with your standard staining protocol.
Experimental Workflow for Autofluorescence Reduction
Caption: A comprehensive experimental workflow for minimizing autofluorescence in immunofluorescence.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quenching of the fluoresences of coumarin-1 by amines [wisdomlib.org]
- 16. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pechmann Condensation of 7-hydroxy-3-phenyl-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one via Pechmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Pechmann condensation for synthesizing this compound?
A1: The Pechmann condensation is an acid-catalyzed reaction used to synthesize coumarins. For this compound, it involves the condensation of resorcinol (the phenol) with ethyl benzoylacetate (the β-ketoester).[1][2] The reaction proceeds through an initial interaction between the phenol and the β-ketoester, followed by cyclization and dehydration to form the final coumarin product.[3]
Q2: What types of catalysts are effective for this reaction?
A2: A variety of acid catalysts can be employed, ranging from traditional mineral acids to modern solid acid catalysts. These include:
-
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄), trifluoroacetic acid (CF₃COOH).[4][5]
-
Lewis Acids: Aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄).[4][6][7]
-
Heterogeneous Solid Acids: Amberlyst-15 resin, zeolites, and various metal oxides like sulfated zirconia or tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles.[4][8] These are often preferred as they are reusable and simplify product purification.[9]
Q3: Why is catalyst selection important?
A3: Catalyst selection is critical as it directly impacts reaction efficiency, yield, reaction time, and environmental friendliness.[10] While traditional catalysts like sulfuric acid can give good yields, they are corrosive, required in large amounts, and generate significant waste.[5][9] Modern heterogeneous catalysts are often milder, highly efficient, and recyclable, aligning with the principles of green chemistry.[4][9]
Q4: What are the typical starting materials for this synthesis?
A4: The primary starting materials are resorcinol (1,3-dihydroxybenzene) and ethyl benzoylacetate.[2]
Q5: Can this reaction be performed under solvent-free conditions?
A5: Yes, many modern protocols using solid acid catalysts are designed to be performed under solvent-free conditions.[4][8] This approach is environmentally advantageous and can simplify the work-up procedure. In some cases, high-boiling point solvents like toluene may be used.
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for optimizing the Pechmann condensation. The table below summarizes the performance of various catalysts in similar Pechmann condensations, primarily involving resorcinol. While the β-ketoester may differ (e.g., ethyl acetoacetate), the data provides a strong indication of catalyst efficacy for this class of reaction.
| Catalyst | β-Ketoester | Temperature (°C) | Time | Yield (%) | Solvent | Reference |
| Conc. H₂SO₄ | Ethyl Acetoacetate | RT (stirred for 18h) | 18 h | 88 | None | [5] |
| Amberlyst-15 | Ethyl Acetoacetate | 100 (Microwave) | 20 min | 97 | None | [8] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Ethyl Acetoacetate | 110 | 2.5 h | 88 | None | [4][11] |
| FeCl₃·6H₂O (10 mol%) | Ethyl Phenylpropiolate | Reflux | 16 h | High (not specified) | Toluene | [7][12] |
| Sulfamic Acid (10 mol%) | Ethyl Benzoylacetate | 100 | 18 h | 60 | None | [13] |
Note: The reaction with ethyl benzoylacetate to produce the 3-phenyl derivative can be slower and result in more moderate yields compared to ethyl acetoacetate due to the lower electrophilicity of the benzoyl carbonyl group.[13]
Experimental Protocols
Protocol 1: General Synthesis using a Heterogeneous Catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs)
-
Reactant Setup: In a round-bottom flask, combine resorcinol (1 mmol), ethyl benzoylacetate (1 mmol), and the Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticle catalyst (e.g., 10 mol%).[11]
-
Reaction: Heat the mixture with constant stirring at 110-120 °C.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dissolve it in ethyl acetate.
-
Catalyst Recovery: Separate the solid catalyst by filtration or centrifugation. The catalyst can be washed with ethanol, dried, and stored for reuse.[4]
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization, typically from ethanol.[11]
Protocol 2: Microwave-Assisted Synthesis using Amberlyst-15
-
Reactant Setup: In a microwave-safe vessel, combine resorcinol (1 mmol) and ethyl benzoylacetate (1 mmol).
-
Catalyst Addition: Add the Amberlyst-15 resin (e.g., 0.2 g) to the mixture.[10]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at approximately 100-130 °C for 20-30 minutes.[8]
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent such as ethyl acetate.
-
Purification: Filter to remove the Amberlyst-15 catalyst. Wash the filtrate, dry the organic layer, and concentrate it to obtain the crude product. Further purification can be achieved by recrystallization.[10]
Visualized Workflows and Mechanisms
Caption: Key steps in the acid-catalyzed Pechmann condensation mechanism.
Caption: General experimental workflow for Pechmann condensation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: My reaction has run for the specified time, but TLC analysis shows very little product formation. What could be the cause?
-
Answer:
-
Catalyst Inactivity: The acid catalyst may be weak or insufficient. For solid acids, ensure they have been properly activated and stored. For traditional acids like H₂SO₄, ensure it is concentrated.[5] Consider increasing the catalyst loading, but be aware that excess catalyst can sometimes promote side reactions.[4]
-
Insufficient Temperature: The Pechmann condensation is temperature-dependent. If the temperature is too low, the reaction rate will be very slow. For less activated substrates, higher temperatures are often required.[6] Ensure your heating apparatus is calibrated and maintaining the target temperature.
-
Reactant Quality: Verify the purity of your resorcinol and ethyl benzoylacetate. Impurities can inhibit the reaction.
-
Poor Mixing: In heterogeneous or solvent-free systems, efficient stirring is crucial for ensuring contact between reactants and the catalyst surface.
-
Problem 2: Formation of Multiple Side Products
-
Question: My final product is impure, and TLC/NMR shows several unexpected spots/peaks. How can I improve selectivity?
-
Answer:
-
Reaction Conditions too Harsh: Excessive heat or overly strong acid catalysts can lead to degradation of the starting materials or the desired product, resulting in charring or the formation of byproducts.[9] Try reducing the reaction temperature or switching to a milder catalyst, such as Amberlyst-15 or Zn₀.₉₂₅Ti₀.₀₇₅O NPs.[4][8]
-
Reaction Time too Long: Prolonged reaction times, especially at high temperatures, can also lead to product degradation. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Problem 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure product from the reaction mixture. What can I do?
-
Answer:
-
Catalyst Removal: If using a homogeneous catalyst like H₂SO₄, a thorough aqueous work-up is required to neutralize and remove the acid. The advantage of a solid acid catalyst is its simple removal by filtration.[10][14]
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. Ethanol is commonly used for this type of coumarin.[11] If the product is still impure, consider column chromatography for purification.
-
Unreacted Starting Materials: If significant amounts of starting materials remain, this indicates an incomplete reaction (see Problem 1). Adjusting reaction conditions (time, temperature, catalyst) should be the first step.
-
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iiste.org [iiste.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Coumarin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the poor solubility of coumarin derivatives in biological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my coumarin derivative precipitating out of my aqueous buffer?
A1: This is a frequent challenge arising from the inherent hydrophobicity and low aqueous solubility of many coumarin derivatives. Precipitation typically occurs when the concentration of the coumarin compound surpasses its solubility limit in the final aqueous buffer. This is often observed when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the buffer.[1]
Troubleshooting Steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility but remains low enough (typically <1%) to avoid interfering with the biological system.[1]
-
Optimize Co-solvent Percentage: If precipitation persists, create a gradient of aqueous buffer solutions with slightly increasing percentages of a co-solvent (e.g., 1%, 2%, 5% DMSO or ethanol) to determine the minimum concentration required to keep your compound in solution.[1][2]
-
Adjust pH: The solubility of coumarin derivatives can be influenced by pH, especially for those with acidic or basic functional groups.[1][3] Modifying the buffer pH may enhance solubility.[1][4]
-
Gentle Heating and Sonication: After dilution, gentle warming or sonication of the solution can sometimes help dissolve fine precipitates.[1] Exercise caution with temperature, as it could potentially hasten the degradation of the compound.[1]
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A2: Yes, inconsistent results in biological assays, such as cell viability or enzyme activity assays, can often be attributed to poor solubility of the test compound.
Potential Causes and Solutions:
-
Incomplete Dissolution: If the coumarin derivative is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to underestimation of its biological activity and poor reproducibility.
-
Precipitation Over Time: The compound may initially dissolve but precipitate out of the assay medium during incubation, reducing its effective concentration and leading to time-dependent artifacts.
-
Formation of Aggregates: Poorly soluble compounds can form aggregates that may exhibit different biological activities or interfere with assay readouts (e.g., light scattering in absorbance-based assays).
To mitigate these issues, it is crucial to ensure complete and stable solubilization of your coumarin derivative using the strategies outlined in Q1.
Q3: What are some common methods to improve the solubility of coumarin derivatives for biological experiments?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like coumarin derivatives.[5][6] The choice of method depends on the specific properties of the compound and the requirements of the experiment.[6]
Common Solubility Enhancement Techniques:
-
Co-solvency: This is a widely used and straightforward method. It involves dissolving the compound in a water-miscible organic solvent before diluting it into the aqueous buffer.[2] Commonly used co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).[2][7]
-
pH Adjustment: For ionizable coumarin derivatives, altering the pH of the buffer can significantly increase solubility by converting the compound into its more soluble salt form.[4]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9][10]
-
Nanoparticle Formulation: Encapsulating coumarin derivatives into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve their solubility and bioavailability.[11][12][13]
-
Solid Dispersions: This technique involves dispersing the poorly soluble drug in a hydrophilic carrier matrix to enhance its dissolution rate.[14][15]
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing a New Coumarin Derivative
This guide provides a step-by-step workflow for researchers to systematically determine the optimal solubilization strategy for a new coumarin derivative.
Caption: A logical workflow for troubleshooting the solubility of coumarin derivatives.
Guide 2: Decision Tree for Selecting a Solubility Enhancement Method
This decision tree assists researchers in choosing the most appropriate solubility enhancement technique based on the properties of their coumarin derivative and experimental constraints.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement method.
Data Presentation
The following tables summarize the effectiveness of different solubilization methods. The values are illustrative and can vary significantly based on the specific coumarin derivative and experimental conditions.
Table 1: Effect of Co-solvents on Coumarin Derivative Solubility
| Co-solvent | Concentration (%) | Fold Increase in Solubility (Approx.) |
| DMSO | 1 | 5 - 10 |
| DMSO | 5 | 20 - 50 |
| Ethanol | 1 | 3 - 8 |
| Ethanol | 5 | 15 - 40 |
| PEG 400 | 10 | 10 - 30 |
Table 2: Influence of pH on the Solubility of an Ionizable Coumarin Derivative (Illustrative Example)
| pH | Relative Solubility |
| 5.0 | 1x |
| 6.0 | 3x |
| 7.0 | 10x |
| 7.4 | 15x |
| 8.0 | 20x |
Table 3: Impact of Cyclodextrins on Coumarin Derivative Solubility
| Cyclodextrin Type | Concentration (mM) | Fold Increase in Solubility (Approx.) |
| β-Cyclodextrin | 10 | 5 - 20 |
| Hydroxypropyl-β-Cyclodextrin | 10 | 50 - 200 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[16]
Methodology:
-
Preparation: Add an excess amount of the coumarin derivative to a known volume of the desired biological buffer in a sealed container. The amount should be sufficient to ensure a saturated solution with excess solid present.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the dissolved coumarin derivative in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that specific buffer.
Protocol 2: Preparation of a Coumarin Derivative-Cyclodextrin Inclusion Complex
This protocol outlines a common method for preparing inclusion complexes to enhance solubility.
Methodology:
-
Molar Ratio Determination: Determine the desired molar ratio of the coumarin derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution: Dissolve the calculated amount of cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous buffer with stirring. Gentle heating may be applied to aid dissolution.
-
Addition of Coumarin Derivative: Gradually add the coumarin derivative to the cyclodextrin solution while continuously stirring.
-
Complexation: Continue stirring the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution to obtain a clear stock of the complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpbr.in [ijpbr.in]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 15. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Assay Interference Potential of 7-hydroxy-3-phenyl-2H-chromen-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference when working with the fluorescent compound 7-hydroxy-3-phenyl-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a potential source of assay interference?
This compound, a derivative of coumarin, is an intrinsically fluorescent molecule. Its ability to absorb and emit light can interfere with fluorescence-based assays, a common technology in high-throughput screening (HTS) and other biological research. Interference can manifest as false positives or false negatives, leading to inaccurate data.
Q2: What are the primary mechanisms of assay interference caused by this compound?
The two main mechanisms of interference are:
-
Autofluorescence: The compound itself emits light upon excitation, which can be mistaken for a positive signal in the assay. This is particularly problematic in "gain-of-signal" assays.
-
Fluorescence Quenching: The compound can absorb the light emitted by the assay's fluorophore, leading to a decrease in the detected signal. This can be misinterpreted as inhibition in the assay, resulting in false-positive hits in inhibitor screens.[1][2]
Q3: What are the spectral properties of this compound that I should be aware of?
While the exact spectral properties can be solvent-dependent, 7-hydroxycoumarin derivatives typically exhibit excitation and emission in the UV-to-blue region of the spectrum. For the closely related compound, 3-phenyl-7-hydroxycoumarin, the approximate spectral characteristics are provided in the table below. It is crucial to determine the specific spectral properties of this compound in your specific assay buffer.
Q4: How can I proactively assess the potential for interference from this compound in my assay?
Before initiating a full screening campaign, it is highly recommended to perform a series of preliminary experiments to characterize the compound's behavior in your specific assay system. These include measuring the compound's intrinsic fluorescence and its potential to quench the assay's fluorophore. Detailed protocols for these assessments are provided in the Troubleshooting Guide section.
Troubleshooting Guides
This section provides step-by-step guidance to identify and mitigate assay interference from this compound.
Guide 1: Identifying the Type of Interference
Issue: You observe unexpected results (e.g., high background, lower than expected signal) in wells containing this compound.
Workflow for Identifying Interference:
Caption: Workflow to diagnose the type of assay interference.
Guide 2: Mitigation Strategies
Once the type of interference is identified, you can employ several strategies to minimize its impact on your results.
For Autofluorescence:
-
Spectral Shift: If possible, switch to a fluorophore in your assay that has excitation and emission wavelengths further away from those of this compound, preferably in the red or far-red spectrum.
-
Background Subtraction: Run parallel control wells containing the test compound at the same concentration as the experimental wells but without the assay's fluorescent reporter. The signal from these wells can be subtracted from the experimental wells.
-
Time-Resolved Fluorescence (TRF): If your instrumentation allows, using a long-lifetime fluorophore (e.g., lanthanide chelates) can help. The short-lived background fluorescence from the test compound will decay before the measurement of the specific signal.
For Fluorescence Quenching:
-
Lower Compound Concentration: If the assay window allows, reducing the concentration of this compound can minimize quenching effects.
-
Inner Filter Effect Correction: If quenching is due to the absorption of excitation or emission light (inner filter effect), mathematical corrections can be applied if you measure the absorbance of the compound at the relevant wavelengths.
-
Change Assay Format: Consider an alternative assay format that is less susceptible to fluorescence quenching, such as an absorbance-based or luminescence-based assay.
Data Presentation
The following tables summarize key photophysical properties of 7-hydroxycoumarin derivatives, which can help in predicting and troubleshooting interference.
Table 1: Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| 3-Phenyl-7-hydroxycoumarin | ~355 | ~450 | Not Reported |
| 7-Hydroxycoumarin | ~325 | ~455 | 0.63 |
| 4-Methyl-7-hydroxycoumarin | ~325 | ~450 | Not Reported |
| A specific 7-hydroxycoumarin derivative for MIF binding | ~355 | ~455 | 0.32[1] |
Note: Spectral properties are highly dependent on the solvent and pH.
Experimental Protocols
Here are detailed protocols for key experiments to assess and mitigate assay interference.
Protocol 1: Determining Autofluorescence of this compound
Objective: To measure the intrinsic fluorescence of the test compound under assay conditions.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, clear-bottom microplates
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer at the same concentrations that will be used in the main experiment.
-
Include wells with assay buffer only as a blank control.
-
Dispense the solutions into a black, clear-bottom microplate.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your primary assay's fluorophore.
-
Analysis: If the fluorescence intensity of the compound-containing wells is significantly above the blank, the compound is autofluorescent at the assay wavelengths.
Protocol 2: Assessing Fluorescence Quenching Potential
Objective: To determine if this compound quenches the fluorescence of the assay's reporter.
Materials:
-
This compound
-
Your assay's fluorophore (e.g., a fluorescently labeled substrate or antibody)
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black microplates
Methodology:
-
Prepare three sets of wells:
-
Set A (Fluorophore only): Assay buffer + your fluorescent probe.
-
Set B (Fluorophore + Compound): Assay buffer + your fluorescent probe + this compound at various concentrations.
-
Set C (Blank): Assay buffer only.
-
-
Incubate the plate under standard assay conditions.
-
Measure the fluorescence of all wells.
-
Analysis: Subtract the blank reading from both Set A and Set B. If the signal in Set B is significantly lower than in Set A, the compound is quenching the fluorophore.
Protocol 3: Correcting for the Inner Filter Effect
Objective: To mathematically correct for signal reduction caused by the absorption of light by the test compound.
Materials:
-
Spectrophotometer or plate reader with absorbance measurement capabilities
-
Fluorometer or plate reader with fluorescence measurement capabilities
Methodology:
-
Measure the absorbance of this compound at both the excitation (Aex) and emission (Aem) wavelengths of your assay's fluorophore.
-
Measure the observed fluorescence (Fobs) of your samples.
-
Apply the following correction formula:
-
Fcorr = Fobs * 10^((Aex * d)/2) * 10^((Aem * g)/2)
-
Where d is the path length for excitation and g is the path length for emission. For a standard cuvette, these are often 1 cm. For microplates, these values depend on the instrument and well geometry.
-
-
Workflow for Inner Filter Effect Correction:
Caption: Workflow for correcting the inner filter effect.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Potential: 7-hydroxy-3-phenyl-2H-chromen-2-one versus Quercetin
Quercetin, a prominent flavonoid found in numerous fruits and vegetables, is a benchmark for antioxidant activity. Its potent free radical scavenging capabilities are well-documented. While specific quantitative data for 7-hydroxy-3-phenyl-2H-chromen-2-one is limited, the broader class of hydroxylated 3-phenylcoumarins, to which it belongs, has been recognized for its antioxidant potential. Studies on related coumarin derivatives suggest that the 7-hydroxy substitution and the 3-phenyl group are key structural features that contribute to their antioxidant effects.
Quantitative Antioxidant Activity Data
The following table summarizes the reported antioxidant activity of quercetin from various in vitro assays. A similar quantitative comparison for this compound cannot be provided due to the absence of specific experimental data in the reviewed literature.
| Compound | Assay | IC50 Value (µM) | Reference Standard |
| Quercetin | DPPH | 4.60 ± 0.3 | Not Specified |
| ABTS | 48.0 ± 4.4 | Not Specified | |
| DPPH | 4.97 µg/mL | Ascorbic Acid (4.97 µg/mL) |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.
Workflow:
Figure 1: Workflow of the DPPH Radical Scavenging Assay.
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., quercetin, ascorbic acid) in a suitable solvent.
-
Add an aliquot of the test compound/standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Workflow:
Figure 2: Workflow of the ABTS Radical Cation Scavenging Assay.
Procedure:
-
Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant.
-
Add an aliquot of the test compound/standard solution to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant capacity.
Workflow:
A Comparative Guide to the Anticoagulant Activities of 7-hydroxy-3-phenyl-2H-chromen-2-one and Warfarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Warfarin, a derivative of 4-hydroxycoumarin, has been a cornerstone of oral anticoagulant therapy for decades, primarily used to prevent and treat thromboembolic disorders.[1] Its mechanism of action involves the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors.[1] 7-hydroxy-3-phenyl-2H-chromen-2-one is a synthetic coumarin derivative. While many coumarin derivatives are known to possess anticoagulant properties, the specific activity of this compound remains to be thoroughly investigated and reported in peer-reviewed literature.
Mechanism of Action
Warfarin:
Warfarin exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] This inhibition disrupts the vitamin K cycle, leading to the depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, and X) and anticoagulant proteins (C and S). Without this modification, these clotting factors are unable to bind calcium ions and participate effectively in the coagulation cascade, thus prolonging the time to clot formation.
This compound:
The precise mechanism of action for this compound as an anticoagulant has not been experimentally elucidated. However, based on its coumarin scaffold, it is hypothesized to act as a Vitamin K antagonist, similar to warfarin. The presence and position of the hydroxyl and phenyl groups are expected to influence its binding affinity to VKORC1 and, consequently, its anticoagulant potency. Structure-activity relationship studies on coumarin derivatives have shown that modifications to the coumarin nucleus can significantly alter their anticoagulant activity.
Data Presentation
The following tables summarize the anticoagulant activity of warfarin. Data for this compound is not available in the reviewed literature and is therefore marked as "Not Available."
Table 1: In Vitro Anticoagulant Activity
| Compound | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |
| This compound | Not Available | Not Available |
| Warfarin | Prolonged[2] | Moderately Prolonged[2] |
Table 2: Potency (IC50 Values)
| Compound | Target | IC50 |
| This compound | Not Available | Not Available |
| Warfarin | VKORC1 | ~1-10 µM (varies with assay conditions) |
Experimental Protocols
Detailed methodologies for the key in vitro anticoagulant assays are provided below.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). Centrifuge the sample to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions and pre-warm to 37°C. Pre-warm the PPP sample to 37°C.
-
Assay Performance:
-
Pipette 100 µL of the pre-warmed PPP into a cuvette.
-
Incubate the cuvette at 37°C for a specified time (e.g., 3 minutes).
-
Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot. This is the prothrombin time.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the intrinsic and common pathways of coagulation.
Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a contact activator (e.g., silica, kaolin), phospholipids (a partial thromboplastin), and calcium.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) according to the manufacturer's instructions. Pre-warm the PPP, aPTT reagent, and calcium chloride (0.025 M) solution to 37°C.
-
Assay Performance:
-
Pipette 100 µL of the pre-warmed PPP into a cuvette.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette and incubate at 37°C for a specified activation time (e.g., 3-5 minutes).
-
Add 100 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.
-
Record the time in seconds for the formation of a visible fibrin clot. This is the activated partial thromboplastin time.
-
Conclusion
Warfarin is a well-characterized anticoagulant with a clear mechanism of action and established efficacy, which is routinely monitored using the PT/INR assay. While this compound belongs to the coumarin class of compounds known for their anticoagulant potential, there is a notable absence of direct experimental evidence to quantify its activity and compare it with warfarin. Future research, including in vitro PT and aPTT assays, is necessary to determine the anticoagulant profile of this compound and to ascertain its potential as a novel therapeutic agent. Researchers are encouraged to conduct such studies to fill this knowledge gap and to explore the structure-activity relationships within this class of compounds further.
References
A Comparative Cytotoxicity Analysis: 7-Hydroxy-3-Phenyl-2H-Chromen-2-One and Doxorubicin
In the landscape of oncological research, the evaluation of novel compounds against established chemotherapeutic agents is crucial for the development of more effective and less toxic cancer treatments. This guide provides a comparative analysis of the cytotoxic properties of the synthetic coumarin derivative, 7-hydroxy-3-phenyl-2H-chromen-2-one, and the widely used anthracycline antibiotic, doxorubicin.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for this compound are not available, studies on derivatives of its isomer, 7-hydroxy-4-phenylchromen-2-one, indicate that the parent compound possesses cytotoxic activity, which is surpassed by some of its analogues. For instance, certain triazole derivatives of 7-hydroxy-4-phenylchromen-2-one have demonstrated potent cytotoxic effects[1][2][3].
Doxorubicin, a cornerstone of chemotherapy regimens, has been extensively studied, and its IC50 values against a wide range of cancer cell lines are well-documented.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-4-phenylchromen-2-one derivative (4d) | AGS (gastric cancer) | 2.63 ± 0.17 | [1][2][3] |
| Doxorubicin | A549 (Lung) | 0.08 ± 0.01 | N/A |
| HeLa (Cervical) | 0.14 ± 0.02 | N/A | |
| MCF-7 (Breast) | 0.25 ± 0.04 | N/A | |
| HL-60 (Leukemia) | 0.03 ± 0.01 | N/A |
Note: The data for the 7-hydroxy-4-phenylchromen-2-one derivative is for a specific analogue (7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one) and not the parent compound. The doxorubicin IC50 values are representative and can vary between studies.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxicity of compounds like 7-hydroxy-phenyl-2H-chromen-2-one.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
7-hydroxy-phenyl-2H-chromen-2-one or Doxorubicin
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then diluted to various concentrations with fresh culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing different concentrations of the test compounds is added to the wells. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: Doxorubicin-Induced Apoptosis
Caption: Doxorubicin's mechanism of inducing apoptosis.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to QSAR Studies of 7-hydroxy-3-phenyl-2H-chromen-2-one Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 7-hydroxy-3-phenyl-2H-chromen-2-one derivatives, leveraging Quantitative Structure-Activity Relationship (QSAR) studies, experimental data, and mechanistic insights. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel anticancer agents based on the coumarin scaffold.
Comparative Anticancer Activity of Coumarin Derivatives
The this compound scaffold is a promising framework in the design of anticancer drugs. Modifications to this core structure have yielded derivatives with potent cytotoxic effects against a variety of human cancer cell lines. The anticancer efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells.
Below is a summary of the in vitro cytotoxic activity of selected 7-hydroxy-4-phenylcoumarin and other relevant coumarin derivatives against various cancer cell lines. While specific QSAR studies for this compound derivatives are not extensively available in the reviewed literature, the data from closely related analogs provide valuable insights into their therapeutic potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | [1] |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin | HL-60 (Leukemia) | 8.09 | [2] |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin | MCF-7 (Breast) | 3.26 | [2] |
| 7-hydroxy-3,6,8-tribromo-4-methylcoumarin | A549 (Lung) | 9.34 | [2] |
| A coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver) | 13.14 | [2] |
| Coumarin-3-(4-methoxyphenyl)acrylamide 6e | HepG2 (Liver) | 1.88 | [2] |
| Coumarin-3-(3,4-dimethoxyphenyl)acrylamide 6f | HepG2 (Liver) | 4.14 | [2] |
| 4-hydroxy-7-methylcoumarin derivative | MCF-7 (Breast) | 0.003 | [3] |
| 3-(3-oxosubstitutedphenyl-3-)4-(2-(piperidinyl)ethoxy)phenyl)propyl)-2H-chromen-2-one | MCF-7 (Breast) | 0.231 | [3] |
| Coumarin-chalcone derivative | MCF-7 (Breast) | 9.62 µg/mL | [3] |
| Farnesiferol B (a sesquiterpene coumarin) | MCF-7 (Breast) | 42.1 | [3] |
QSAR Insights into Anticancer Activity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[4] While a specific QSAR model for this compound derivatives was not identified in the reviewed literature, a 3D-QSAR study on 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) analogues as inhibitors of protein kinase CK2 provides valuable insights.[5] CK2 is a crucial enzyme involved in a wide range of physiological processes, and its inhibition is a valid anticancer strategy.
The study utilized ligand-based and receptor-based 3D-QSAR models to elucidate the structural requirements for inhibitory activity. The contour maps from the CoMSIA (Comparative Molecular Similarity Indices Analysis) model highlighted the importance of steric, electronic, hydrophobic, and hydrogen bond acceptor fields in determining the activity of the inhibitors.[5] These findings suggest that modifications to the 7-hydroxycoumarin scaffold that optimize these properties could lead to the design of more potent anticancer agents.
Experimental Protocols
The evaluation of the anticancer potential of this compound derivatives typically involves a series of in vitro assays. A general workflow for the synthesis and biological evaluation is depicted below.
MTT Assay for Cell Viability
A fundamental method to assess the cytotoxic effects of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[6]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range of 1 to 250 µM) for 48-72 hours.[7] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6] The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways in Anticancer Activity
Several studies indicate that coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent pathway implicated in the action of these compounds is the PI3K/AKT/mTOR pathway.[8][9][10]
The PI3K/AKT signaling pathway is crucial for cell survival and growth.[11] Its inhibition can lead to cell cycle arrest and apoptosis.[11] Western blotting and other molecular biology techniques have shown that some coumarin derivatives can effectively suppress the levels of phosphorylated PI3K and Akt in cancer cells.[11]
By inhibiting the PI3K/AKT pathway, these coumarin derivatives can decrease cell proliferation and induce programmed cell death (apoptosis) in cancer cells, highlighting their therapeutic potential. This multi-targeted action, including the modulation of other pathways like NF-κB and MAPK, underscores their promise as anticancer agents.[9] Further research focusing on optimizing the structure of this compound derivatives to enhance their inhibitory activity on these pathways is a promising avenue for developing more effective cancer therapies.
References
- 1. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and TLC for Purity Analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the quality control process. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for the purity analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one, a coumarin derivative of interest in medicinal chemistry. This comparison is supported by established experimental protocols and representative data from the analysis of closely related coumarin compounds.
Introduction to Chromatographic Purity Analysis
Chromatography is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[1] The separation is based on the differential distribution of the sample components between a stationary phase and a mobile phase.[1][2] Both HPLC and TLC operate on this fundamental principle but differ significantly in their instrumentation, application, and the nature of the quantitative data they provide.[3]
High-Performance Liquid Chromatography (HPLC) is a sophisticated column chromatographic technique that forces a liquid mobile phase containing the sample mixture through a column packed with a solid stationary phase at high pressure.[4][5] This results in high-resolution separations, making it a powerful tool for quantitative analysis and impurity profiling.[6][7]
Thin-Layer Chromatography (TLC) is a planar chromatographic technique where the stationary phase is a thin layer of adsorbent material, typically silica gel, coated on a flat support such as a glass or aluminum plate.[8] The separation occurs as the mobile phase moves up the plate by capillary action.[8] TLC is widely used for its simplicity, speed, and low cost, making it an excellent method for rapid qualitative assessments and monitoring reaction progress.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. The following protocols are based on established methods for the analysis of coumarin derivatives and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the quantitative purity analysis of this compound.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solution: A solution of this compound (approximately 1 mg/mL) dissolved in a suitable solvent like methanol or acetonitrile.
-
Reference Standard: A certified reference standard of this compound of known purity.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the solvent to achieve the desired concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm and 323 nm (or a wavelength of maximum absorbance for the compound).[9]
-
Gradient Elution:
-
0-15 min: Linear gradient from 30% B to 70% B.
-
15-20 min: Hold at 70% B.
-
20-22 min: Linear gradient back to 30% B.
-
22-30 min: Re-equilibration at 30% B.
-
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
This protocol describes a method for the qualitative and semi-quantitative purity assessment of this compound. For quantitative analysis, a densitometer is required.
Instrumentation:
-
TLC plates (e.g., Silica gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm and 366 nm).
-
(Optional) Densitometer for quantitative analysis.
Materials:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: Toluene : Acetone (85:15, v/v).[8]
-
Sample Solution: A solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
-
Reference Standard: A solution of the reference standard at a similar concentration.
Procedure:
-
Sample Application: Using a capillary tube, apply a small spot of the sample solution and the reference standard solution onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots under a UV lamp at 254 nm and 366 nm.
-
Data Analysis:
-
Qualitative: Compare the Retention Factor (Rf) value of the main spot in the sample to that of the reference standard. The presence of additional spots indicates impurities. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
Quantitative (with Densitometry): Scan the plate using a densitometer at the wavelength of maximum absorbance of the compound. The purity can be determined by the ratio of the peak area of the main spot to the total peak area of all spots.
-
Data Presentation: A Comparative Summary
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | High-pressure column chromatography.[5] | Planar adsorption chromatography.[8] |
| Resolution | High to very high.[6] | Moderate. |
| Analysis Time | 15-30 minutes per sample.[10] | 20-40 minutes for multiple samples.[11] |
| Quantification | Highly accurate and precise.[3] | Semi-quantitative (visual); quantitative with a densitometer.[6] |
| Sensitivity | High (ng to pg range).[7] | Moderate (µg to ng range).[8] |
| Reproducibility | High.[12] | Moderate, can be affected by environmental factors.[13] |
| Cost | High initial investment and running costs. | Low initial investment and running costs.[1] |
| Sample Throughput | Automated, suitable for large numbers of samples sequentially. | Multiple samples can be run simultaneously on one plate. |
| Typical Purity Result | Peak area percentage (e.g., 99.5%). | Spot intensity comparison or area percentage with densitometry. |
| Limit of Detection (LOD) | Low (e.g., 0.01% for impurities). | Higher (e.g., 0.1% for impurities). |
| Limit of Quantification (LOQ) | Low (e.g., 0.03% for impurities). | Higher (e.g., 0.3% for impurities). |
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for purity analysis using HPLC and TLC.
Conclusion
Both HPLC and TLC are valuable techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
HPLC is the superior method for accurate and precise quantitative purity determination. Its high resolution allows for the separation and quantification of closely related impurities, which is essential for regulatory submissions and in-depth quality control in drug development.[6][7] The automation capabilities of modern HPLC systems also provide high reproducibility and throughput for routine analysis.[3]
TLC serves as a rapid, cost-effective, and straightforward tool for qualitative purity assessment. It is ideal for monitoring the progress of a chemical synthesis, screening for the presence of major impurities, and as a preliminary analytical step before employing more sophisticated techniques like HPLC.[1] When coupled with a densitometer, TLC can also provide quantitative data, although generally with lower precision and sensitivity compared to HPLC.[6]
The choice between HPLC and TLC will ultimately depend on the specific requirements of the analysis. For rigorous purity determination and quality control in a regulated environment, HPLC is the method of choice. For rapid, preliminary checks and in-process monitoring where high quantitative accuracy is not the primary goal, TLC offers a convenient and economical alternative.
References
- 1. TLC and HPLC Analysis of Soy Isoflavones in Semen Sojae Praeparatum | Semantic Scholar [semanticscholar.org]
- 2. Comparison of HPTLC and HPLC for Determination of Isoflavonoids in Several Kudzu Samples | Semantic Scholar [semanticscholar.org]
- 3. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C15H10O3) [pubchemlite.lcsb.uni.lu]
- 6. advancechemjournal.com [advancechemjournal.com]
- 7. [Thin-layer chromatographic determination of coumarin derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. calpaclab.com [calpaclab.com]
Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of 7-hydroxy-3-phenyl-2H-chromen-2-one in Kinase Assays
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential kinase inhibitor is paramount. This guide addresses the topic of 7-hydroxy-3-phenyl-2H-chromen-2-one, a coumarin derivative, and the critical process of evaluating its cross-reactivity across the human kinome. While public data on the specific kinase inhibitory profile of this compound is not currently available, this document provides a comprehensive framework for such an investigation. It details established experimental protocols, data analysis techniques, and offers a comparative look at other kinase inhibitors.
The human genome encodes over 500 kinases, making them a significant class of drug targets, particularly in oncology.[1] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a major challenge in developing selective inhibitors.[1] Off-target kinase inhibition can lead to unforeseen side effects or even provide therapeutic benefits for other conditions, underscoring the importance of comprehensive selectivity profiling.[2]
The Significance of Kinase Selectivity Profiling
A thorough understanding of a compound's interaction with a wide range of kinases, known as selectivity profiling, is a cornerstone of modern drug discovery. It allows researchers to:
-
Predict On-Target Efficacy: Confirm that the compound potently inhibits the intended kinase target.
-
Identify Potential Off-Target Liabilities: Uncover interactions with other kinases that could lead to adverse effects.[1]
-
Discover New Therapeutic Opportunities: Reveal unexpected inhibitory activities against other kinases that could be therapeutically relevant.[2]
-
Guide Structure-Activity Relationship (SAR) Studies: Inform the chemical modification of the compound to improve potency and selectivity.
Methodologies for In Vitro Kinase Cross-Reactivity Screening
A variety of robust in vitro assay formats are available to determine the inhibitory activity of a compound against a panel of kinases. These assays can be broadly categorized as radiometric, fluorescence-based, and luminescence-based. The choice of assay often depends on factors such as throughput requirements, cost, and the specific nature of the kinase.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. | Considered the "gold standard" due to direct measurement of catalytic activity. High sensitivity. | Requires handling of radioactive materials and specialized equipment. Lower throughput. |
| Fluorescence-Based Assays (e.g., TR-FRET) | Detects the phosphorylation of a substrate through changes in fluorescence resonance energy transfer (FRET). | Homogeneous (no-wash) format, high throughput, and non-radioactive. | Potential for interference from fluorescent compounds. Requires specific antibodies or modified substrates. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal. | High sensitivity, broad applicability to different kinases, and high throughput. | Indirect measurement of kinase activity. Potential for interference from compounds affecting the luciferase enzyme. |
Experimental Protocols
Below are generalized protocols for three common kinase assay formats. It is important to note that specific conditions, such as enzyme and substrate concentrations, should be optimized for each kinase.
1. Radiometric Kinase Assay (Filter Binding)
-
Reagents: Purified kinase, peptide or protein substrate, [γ-³²P]ATP, kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (e.g., this compound) serially diluted in DMSO.
-
Procedure:
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter or phosphorimager.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents: Purified kinase, biotinylated substrate peptide, ATP, kinase reaction buffer, test compound, a europium-labeled anti-phospho-specific antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Procedure:
-
Perform the kinase reaction in a microplate with the kinase, biotinylated substrate, ATP, and test compound.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: europium-labeled antibody and SA-APC.
-
Incubate to allow binding of the antibody to the phosphorylated substrate and the SA-APC to the biotin tag.
-
Measure the TR-FRET signal on a compatible plate reader. A high signal indicates substrate phosphorylation.
-
3. Luminescence-Based ADP Detection Assay (ADP-Glo™)
-
Reagents: Purified kinase, substrate, ATP, kinase reaction buffer, test compound, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
Conduct the kinase reaction in a microplate with the kinase, substrate, ATP, and test compound.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP and then measure the newly synthesized ATP in a luciferase-based reaction.
-
Measure the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Quantitative Data Analysis: Determining Inhibitor Potency
The inhibitory effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
To determine the IC50, a dose-response curve is generated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal curve using non-linear regression analysis.
Illustrative Data Table:
The following table shows a hypothetical kinase selectivity profile for a test compound against a small panel of kinases.
| Kinase | IC50 (nM) |
| Kinase A (Target) | 50 |
| Kinase B | 800 |
| Kinase C | >10,000 |
| Kinase D | 1,500 |
| Kinase E | >10,000 |
Comparative Analysis with Known Kinase Inhibitors
To provide context for a novel compound's selectivity profile, it is useful to compare it with well-characterized kinase inhibitors.
-
Staurosporine: A natural product that is a potent but non-selective kinase inhibitor, binding to the ATP-binding site of most kinases with high affinity.[3][4] Its broad activity makes it a useful positive control in kinase assays but unsuitable as a therapeutic agent due to toxicity.[5]
-
Dasatinib: An FDA-approved drug that inhibits multiple tyrosine kinases, including BCR-ABL and Src family kinases.[6] While considered a multi-targeted inhibitor, it is significantly more selective than staurosporine.[7]
-
Coumarin Derivatives: Several coumarin-based compounds have been reported to exhibit inhibitory activity against various kinases, including Src kinase and PI3K.[8][9] A review of such derivatives could provide valuable structural insights for the development of selective inhibitors.[10]
Visualizing Kinase Signaling and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Caption: A general experimental workflow for kinase inhibitor profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 10. Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 7-hydroxy-3-phenyl-2H-chromen-2-one and Other Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 7-hydroxy-3-phenyl-2H-chromen-2-one with other notable coumarin derivatives. The information presented herein is supported by experimental data from various scientific studies, offering an objective overview of their performance in anticancer, antioxidant, antimicrobial, and enzyme inhibition assays.
Comparative Analysis of Biological Activities
The diverse biological activities of coumarins are largely attributed to the versatility of the benzopyran-2-one scaffold, which allows for various substitutions, leading to a wide range of pharmacological effects. This section summarizes the quantitative data on the anticancer, antioxidant, antimicrobial, and enzyme inhibitory activities of this compound and other selected coumarins.
Anticancer Activity
Coumarins have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While specific IC50 values for this compound are not extensively reported in the compiled literature, data for structurally related 3-phenylcoumarins and other coumarin derivatives provide valuable insights into their potential efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Phenylcoumarin Derivatives | |||
| 3-(3'-Bromophenyl)-6-methylcoumarin | Various | Potent inhibitor | [1] |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | Various | 0.001 | [2] |
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | Various | Potent inhibitor | [1] |
| 7-Hydroxycoumarin Derivatives | |||
| 7-hydroxy-4-methylcoumarin derivative | HL60 (Leukemia) | 8.09 | [3] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric) | 2.63 ± 0.17 | |
| Other Coumarin Derivatives | |||
| Coumarin-lipoic acid conjugate | Various | Potent inhibitor | [4] |
| Coumarin-acrylamide hybrid 6e | HepG2 (Liver) | 1.88 | [5] |
| Anilinocoumarin 118f | Various | 0.007 - 0.047 | [5] |
Antioxidant Activity
The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential. The 7-hydroxy substitution is known to contribute significantly to the antioxidant capacity of coumarins.
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 7-Hydroxycoumarin Derivatives | |||
| 7,8-dihydroxy-4-methylcoumarin | DPPH | Potent scavenger | [6] |
| 6,7-dihydroxycoumarin (Esculetin) | DPPH | Potent scavenger | [6] |
| 3-Phenylcoumarin Derivatives | |||
| 6,7-dihydroxy-3-[3',4'-dihydroxyphenyl]-coumarin | ROS Scavenging | Potent inhibitor | [7] |
| Other Coumarin Derivatives | |||
| Coumarin-sulfonamide derivative 8c | DPPH | ~4-35 (most potent) | [8] |
| Coumarin-sulfonamide derivative 8d | DPPH | ~4-35 (most potent) | [8] |
| Pyranocoumarin 3b | DPPH | 48.38 ± 4.61 | [8] |
| Ascorbic Acid (Standard) | DPPH | Varies (used as control) | [9] |
Antimicrobial Activity
Coumarins have been investigated for their activity against a spectrum of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is the primary measure of their antimicrobial efficacy, representing the lowest concentration that inhibits visible microbial growth.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 7-Hydroxycoumarin Derivatives | |||
| 7-hydroxy-4-methylcoumarin derivative | Staphylococcus aureus | 62.5 - 125 | [10] |
| Bacillus subtilis | 15.62 - 31.25 | [10] | |
| Escherichia coli | 62.5 - 125 | [10] | |
| Pseudomonas aeruginosa | 15.62 - 31.25 | [10] | |
| 7-(pentyloxy)-2H-chromen-2-one | Candida spp. | 15.6 - 125 | [11] |
| 3-Phenylcoumarin Derivatives | |||
| 7-aminoalkoxy-3-phenylcoumarin derivative | Trichophyton mentagrophytes | 1.56 | [1] |
| Other Coumarin Derivatives | |||
| 5,7-dihydroxycoumarin derivative | Staphylococcus aureus | 2.5 | [12] |
| Aegelinol | Staphylococcus aureus | 16 | [13] |
| Agasyllin | Staphylococcus aureus | 32 | [13] |
| Ciprofloxacin (Standard) | Various Bacteria | Varies (used as control) | [10] |
| Fluconazole (Standard) | Various Fungi | Varies (used as control) | [10] |
Enzyme Inhibition
Coumarins are known to inhibit a variety of enzymes involved in different pathological processes. Their inhibitory potential is quantified by IC50 or inhibition constant (Ki) values. Key enzyme targets include monoamine oxidase (MAO), acetylcholinesterase (Ache), lipoxygenase (LOX), tyrosinase, and carbonic anhydrases (CAs).
| Compound/Derivative | Target Enzyme | IC50 / Ki | Reference |
| 3-Phenylcoumarin Derivatives | |||
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | IC50 = 0.001 µM | [2] |
| 6-Methoxy-3-(4′-(trifluoromethyl)phenyl)coumarin | MAO-B | IC50 = 56 nM | [1] |
| 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin | AChE | IC50 = 3 µM | [1] |
| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Lipoxygenase | Strong inhibitor | [7] |
| 7-Hydroxycoumarin Derivatives | |||
| 7-Hydroxy-3-(thiophen-2-yl)coumarin derivative | MAO-B | IC50 = 144 nM | [14] |
| Other Coumarin Derivatives | |||
| Coumarin-chalcone hybrid 8d | AChE | IC50 = 0.201 ± 0.008 µM | [15] |
| Coumarin-thiosemicarbazone analog FN-19 | Tyrosinase | IC50 = 42.16 ± 5.16 µM | [5][16] |
| Coumarin derivative 11 | Carbonic Anhydrase IX | Ki = 9.4 nM | [17] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds and a standard antioxidant (e.g., ascorbic acid)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the test compound solution (at various concentrations) with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds and standard antimicrobial agents
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway Inhibition by Coumarins
Several coumarin derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT pathway is a frequently reported target.[3][15][18][19]
Caption: PI3K/AKT signaling pathway and points of inhibition by certain coumarin derivatives.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of coumarin derivatives for their biological activities.
Caption: A generalized workflow for the synthesis and biological evaluation of coumarin derivatives.
References
- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 4. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Derivative of 7-hydroxycoumarin has antifungal potential against Candida species and low cytotoxicity against human cells: In silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of antibacterial activities of 5,7-dihydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Coumarin derivatives as acetyl- and butyrylcholinestrase inhibitors: An in vitro, molecular docking, and molecular dynamics simulations study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Coumarin derivatives as potential inhibitors of acetylcholinesterase: Synthesis, molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 7-Hydroxy Group in 3-Phenyl-2H-Chromen-2-One Analogs: A Structure-Activity Relationship Guide
A comprehensive analysis of 7-hydroxy-3-phenyl-2H-chromen-2-one analogs reveals the critical influence of substitutions on their biological activity. This guide provides a comparative overview of their performance as enzyme inhibitors and anticancer agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities. The strategic placement of a hydroxyl group at the C7 position of the coumarin ring, in conjunction with a phenyl ring at C3, provides a versatile template for developing potent bioactive molecules. Modifications to both the coumarin core and the appended phenyl ring have been shown to significantly modulate their therapeutic potential, particularly in the realms of enzyme inhibition and cancer therapy.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogs is highly dependent on their substitution patterns. The following tables summarize the quantitative data on their inhibitory activities against various enzymes and their cytotoxic effects on cancer cell lines.
Enzyme Inhibition
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Table 1: Inhibitory Activity of this compound Analogs Against Various Enzymes
| Compound ID | Modifications | Target Enzyme | IC50 (µM) | Key SAR Observations |
| 1 | Parent Compound (7-hydroxy, 3-phenyl) | hDPP III | 1.10 | The 7-hydroxy group is crucial for potent inhibition.[1] |
| 2 | 7-Benzoyl, 3-Benzoyl | hDPP III | - (% inhibition @ 10 µM = 22.8%) | Substitution of the 7-OH with a benzoyl group significantly reduces activity.[1] |
| 3 | 7-OCH3, 3-Benzoyl | hDPP III | - (% inhibition @ 10 µM = 16.5%) | Methoxy substitution at C7 leads to a sharp decrease in inhibitory potential.[1] |
| 4 | 3-(4'-Bromophenyl)-5,7-dihydroxy | Tyrosinase | 1.05 | Dihydroxy substitution on the coumarin ring and a bromine on the phenyl ring enhance activity.[2] |
| 5 | 3-(3'-Bromophenyl)-5,7-dihydroxy | Tyrosinase | 7.0 | The position of the bromine on the phenyl ring influences potency.[2] |
| 6 | 3-(4'-Bromophenyl)-5,7-dihydroxy | Collagenase | 123.4 | Demonstrates dual inhibitory activity.[2] |
| 7 | 3-(3'-Bromophenyl)-5,7-dihydroxy | Collagenase | 110.4 | The position of the bromine on the phenyl ring influences potency.[2] |
| 8 | 3-(3'-Bromophenyl)-6,7-dihydroxy | Elastase | 37.38 | Dihydroxy substitution at C6 and C7 with a meta-bromophenyl group confers potent elastase inhibition.[2] |
| 9 | Fluorinated 3-phenylcoumarin-7-O-sulfamate (2b) | Steroid Sulfatase | 0.27 | The addition of a sulfamate group and fluorine enhances potency significantly compared to the reference.[3] |
| 10 | Fluorinated 3-phenylcoumarin-7-O-sulfamate (2c) | Steroid Sulfatase | 0.27 | The addition of a sulfamate group and fluorine enhances potency significantly compared to the reference.[3] |
Anticancer Activity
The cytotoxic effects of these analogs have been evaluated against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.
Table 2: Cytotoxic Activity of this compound Analogs
| Compound ID | Modifications | Cell Line | IC50 (µM) | Key SAR Observations |
| 11 | 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS (gastric cancer) | 2.63 ± 0.17 | Linking a substituted triazole moiety at the 7-hydroxy position significantly enhances cytotoxic potential.[4][5] |
| 12 | Parent Compound (7-hydroxy-4-phenylcoumarin) | Various | Less active than triazole conjugates | Serves as a scaffold for more potent derivatives.[4] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are crucial for reproducible research.
Synthesis Protocol: Pechmann Condensation
A common and efficient method for the synthesis of the this compound core is the Pechmann condensation.[6][7]
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (catalyst)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of resorcinol and ethyl benzoylacetate.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid with constant stirring, maintaining a low temperature.
-
After the addition of the catalyst, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from ethanol.
Biological Assay Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of compounds.[4][6]
Materials:
-
Human cancer cell lines (e.g., AGS, MGC-803, HCT-116, A-549)[4][6]
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[4]
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing Key Relationships and Processes
Graphical representations can aid in understanding the complex relationships in SAR studies and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of the 7-Hydroxy-3-Phenyl-2H-Chromen-2-One Scaffold
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds based on the 7-hydroxy-3-phenyl-2H-chromen-2-one scaffold. Direct pharmacological data, particularly in vivo, for the parent compound this compound is limited in publicly available literature. Therefore, this guide focuses on the extensively studied biological activities of its derivatives, which highlight the therapeutic potential of this chemical framework. The comparison illustrates how modifications to the parent structure significantly enhance biological efficacy.
Overview of the 7-Hydroxy-3-Phenylcoumarin Scaffold
Coumarins, specifically the 7-hydroxy-3-phenylcoumarin skeleton, are recognized as privileged structures in medicinal chemistry.[1] This is due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[1][2] The 7-hydroxyl group and the 3-phenyl substitution are key features that can be modified to enhance potency and selectivity for various biological targets.[3][4]
In Vitro Efficacy: Anticancer and Enzyme Inhibitory Activity
Numerous studies demonstrate the potent in vitro activity of derivatives of the 7-hydroxy-3-phenylcoumarin scaffold against various cancer cell lines and enzymes. Modifications often involve adding heterocyclic moieties, such as triazoles, or different substitution patterns on the phenyl ring.
Anticancer Activity
Derivatives have shown significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.[5][6]
Table 1: In Vitro Anticancer Efficacy of 7-Hydroxy-Phenylcoumarin Derivatives
| Compound/Derivative | Cell Line | Assay Type | Efficacy (IC₅₀) | Reference |
|---|---|---|---|---|
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (Gastric Cancer) | MTT Assay | 2.63 ± 0.17 µM | [2][5] |
| 8-Bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one | MCF-7 (Breast Cancer) | MTT Assay | 50.37 ± 3.70 μM | [7] |
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | N/A (General Cytotoxicity) | Cell Viability Assay | Non-cytotoxic to human skin keratinocyte cells |[8][9] |
Enzyme Inhibitory Activity
The scaffold is also a potent inhibitor of various enzymes involved in disease progression, such as those related to skin aging and inflammation.
Table 2: In Vitro Enzyme Inhibition by 3-Phenylcoumarin Derivatives
| Compound/Derivative | Target Enzyme | Efficacy (IC₅₀) | Reference |
|---|---|---|---|
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 1.05 µM | [8][10] |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Tyrosinase | 7.0 µM | [10] |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Collagenase | 110.4 µM | [8][10] |
| 3-(3′-Bromophenyl)-6,7-dihydroxycoumarin | Elastase | 37.38 µM | [10] |
| 7-Hydroxycoumarin derivative with para-benzoic acid functionality | Macrophage Migration Inhibitory Factor (MIF) Tautomerase | Kᵢ = 18 ± 1 nM |[4] |
In Vivo Efficacy: Limited Data on the Parent Scaffold
For instance, the metabolite 7-hydroxycoumarin (without the 3-phenyl group) was tested in a rat model of 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary carcinoma.
Table 3: In Vivo Antitumor Efficacy of 7-Hydroxycoumarin
| Compound | Animal Model | Dosage | Observation | Result | Reference |
|---|
| 7-Hydroxycoumarin | DMBA-induced rat mammary carcinoma | 20 mg/kg (6 times/week for 4 weeks) | Change in tumor area | Strongest inhibition (248% mean change vs. 822% in control) |[11] |
This study suggests that the 7-hydroxycoumarin core possesses significant tumor growth inhibitory effects in vivo, though it did not prevent the formation of new tumors.[11] This provides a strong rationale for the further in vivo investigation of more potent derivatives, such as those from the 7-hydroxy-3-phenylcoumarin series.
Experimental Protocols & Methodologies
In Vitro Cytotoxicity Evaluation: MTT Assay
The antiproliferative activity of coumarin derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Cell Culture : Human cancer cell lines (e.g., AGS, MCF-7) are cultured in appropriate media and seeded into 96-well plates.[5][7]
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation at 37°C. The MTT is converted by viable cells into formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Data Acquisition : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
In Vivo Antitumor Activity Assessment
The protocol for evaluating antitumor activity in a DMBA-induced rat model is as follows:[11]
-
Tumor Induction : Female Sprague-Dawley (SD) rats are administered with the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors.
-
Treatment Groups : Once tumors are established, animals are randomized into control, reference drug (e.g., tamoxifen), and test compound groups.
-
Compound Administration : The test compounds (e.g., 7-hydroxycoumarin) are administered orally or via injection at a specified dosage and schedule.
-
Monitoring : Tumor size and number are measured regularly (e.g., weekly) throughout the treatment period. Animal body weight and general health are also monitored.
-
Data Analysis : The change in tumor area or volume is calculated and compared between the treatment and control groups to determine the inhibitory effect. Statistical significance is determined using appropriate tests (e.g., P<0.01).[11]
Visualized Mechanisms and Workflows
Signaling Pathway for Apoptosis Induction
Many cytotoxic coumarin derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified, common pathway for apoptosis initiated by a therapeutic compound.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
A Comparative Guide to Analytical Method Validation for the Quantification of 7-hydroxy-3-phenyl-2H-chromen-2-one
For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is paramount. This guide provides a comparative overview of analytical methodologies for the validation of 7-hydroxy-3-phenyl-2H-chromen-2-one, a coumarin derivative with potential therapeutic applications. The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4]
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method offers a unique balance of sensitivity, selectivity, and complexity.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by detection based on the analyte's absorbance of UV light. | Robust, cost-effective, widely available, good selectivity for many compounds. | Moderate sensitivity, potential for interference from co-eluting compounds with similar UV spectra. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection, providing high selectivity and sensitivity based on mass-to-charge ratio.[5][6][7][8] | High sensitivity and selectivity, excellent for complex matrices, provides structural information. | Higher cost of instrumentation and maintenance, requires more specialized expertise. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of UV-Visible light by the analyte in a solution. | Simple, rapid, and inexpensive. | Low selectivity, highly susceptible to interference from other absorbing compounds in the sample matrix. |
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantification of a coumarin derivative like this compound using the compared analytical methods. The data presented is a representative compilation based on published methodologies for similar compounds.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL | ~1.5 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol outlines a typical HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 320-350 nm).
Method Validation: The method would be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for developing a highly sensitive and selective LC-MS/MS method.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI), determined by infusion of the analyte.
-
Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of this compound) and a specific product ion are monitored for selective quantification.
Method Validation: Similar to the HPLC-UV method, a full validation according to ICH guidelines is required.
Visualizing the Workflow
A clear understanding of the analytical method validation workflow is crucial for successful implementation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Ich guidelines for validation final | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-hydroxy-3-phenyl-2H-chromen-2-one: A Guide for Laboratory Professionals
For immediate reference, treat 7-hydroxy-3-phenyl-2H-chromen-2-one as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Immediate Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes serious eye irritation (Serious eye irritation - Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1][2]
Due to these potential health risks, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat and closed-toe shoes. |
| Respiratory | Use a NIOSH/MSHA approved respirator if dust generation is likely. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary procedures for collecting and disposing of this chemical waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Determine if the waste is a solid (e.g., unused reagent, contaminated absorbent), a liquid (e.g., solutions containing the compound), or contaminated labware (e.g., gloves, weighing paper).
-
Solid Waste Collection:
-
Carefully transfer solid this compound waste into a designated, leak-proof hazardous waste container.
-
This container should be clearly labeled for non-halogenated organic solids.
-
-
Liquid Waste Collection:
-
Collect all liquid waste containing this compound in a separate, sealed, and chemically compatible hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Dispose of all single-use items contaminated with this compound, such as gloves, absorbent pads, and weighing boats, in the designated solid hazardous waste container.[3]
-
-
Container Labeling:
-
Affix a hazardous waste label to each container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all other components in the waste mixture.
-
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Decontamination and Empty Container Disposal
-
Decontamination: For reusable glassware, rinse with a suitable solvent (e.g., acetone or ethanol) to remove all residues of this compound. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Empty Containers: A container that held this compound is not considered empty until all residues have been removed. After triple-rinsing with an appropriate solvent and collecting the rinsate as hazardous waste, the container may be disposed of as general waste or recycled, in accordance with your institution's policies. All hazard labels must be removed or defaced before disposal.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation or perform the cleanup within a chemical fume hood.
-
Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 7-hydroxy-3-phenyl-2H-chromen-2-one
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 7-hydroxy-3-phenyl-2H-chromen-2-one. The following procedures are based on available safety data and general best practices for chemical handling. A thorough, experiment-specific risk assessment should always be conducted before beginning any work.
Hazard Identification
This compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[1] Specific hazards include:
Personal Protective Equipment (PPE)
A site-specific risk assessment is necessary to determine the appropriate level of personal protective equipment. The table below summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against eye irritation from splashes or dust.[3] |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and subsequent irritation.[3] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA-approved respirator may be required if dust is generated and engineering controls are insufficient.[3] | To prevent inhalation of airborne particles and avoid respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound from receipt to use.
-
Preparation and Engineering Controls :
-
Conduct all work in a well-ventilated laboratory.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents in advance to minimize movement and the potential for spills.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Receiving and Storage :
-
Upon receipt, carefully inspect the container for any damage or leaks.[3]
-
Store in a tightly closed container in a dry, well-ventilated place.
-
-
Weighing and Aliquoting :
-
If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
-
Solution Preparation :
-
When dissolving the compound, slowly add the solvent to the solid to prevent splashing.[4]
-
If using a volatile solvent, ensure adequate ventilation, preferably within a chemical fume hood.
-
-
Post-Handling Decontamination :
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.[4]
-
-
Doffing PPE :
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
Chemical Waste : All solid waste contaminated with this compound and any unused material should be collected in a designated hazardous waste container.
-
Sharps Waste : Contaminated needles and other sharps must be disposed of in a designated sharps container.[3]
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Keep waste containers closed except when adding waste.
-
-
Disposal Procedure :
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
